molecular formula C12H15BrClNO2 B594405 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1241725-63-2

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B594405
CAS No.: 1241725-63-2
M. Wt: 320.611
InChI Key: IBKBIHPBVZJONK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H15BrClNO2 and its molecular weight is 320.611. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-bromophenyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12;/h1-4,14H,5-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKBIHPBVZJONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678353
Record name 4-(4-Bromophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

320.61 g/mol
Source PubChem
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CAS No.

1241725-63-2
Record name 4-Piperidinecarboxylic acid, 4-(4-bromophenyl)-, hydrochloride (1:1)
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Record name 4-(4-Bromophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
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Record name 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride, a key intermediate in the development of various pharmaceutically active compounds. The content is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles, alternative strategies, and critical experimental considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of the 4-Arylpiperidine-4-carboxylic Acid Scaffold

The 4-arylpiperidine-4-carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules. These structures are particularly prominent in the development of analgesics, psychoactive agents, and other therapeutics targeting the central nervous system (CNS).[1] The presence of the 4-aryl group allows for a wide range of structural modifications to fine-tune pharmacological activity, while the piperidine ring provides a basic nitrogen center, often crucial for receptor binding and influencing pharmacokinetic properties. The carboxylic acid functionality offers a handle for further derivatization or can directly participate in interactions with biological targets. The bromo-substituent on the phenyl ring can serve as a site for further synthetic transformations, such as cross-coupling reactions, or can contribute to the overall lipophilicity and binding affinity of the molecule.

This guide will focus on a robust and well-documented synthetic route to 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride, a key building block for creating a diverse library of compounds for drug discovery.

Primary Synthetic Strategy: A Two-Step Approach from a Protected Cyanopiperidine

The most common and efficient synthesis of 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride proceeds through a two-step sequence starting from a protected 4-(4-bromophenyl)-4-cyanopiperidine derivative. This strategy offers high yields and a straightforward purification process. The key intermediate, tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate, provides the foundational structure, which is then transformed into the final product through deprotection and hydrolysis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key bond disconnections and the logic behind the chosen synthetic pathway.

Retrosynthesis Target 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride Step1 4-(4-Bromophenyl)piperidine-4-carboxylic acid Target->Step1 HCl salt formation Step2 4-(4-Bromophenyl)piperidine-4-carbonitrile Step1->Step2 Nitrile Hydrolysis Step3 1-Boc-4-(4-Bromophenyl)piperidine-4-carbonitrile Step2->Step3 Boc Deprotection Step4 4-Bromophenylacetonitrile + Bis(2-chloroethyl)amine (Boc protected) Step3->Step4 Cyclization

Caption: Retrosynthetic analysis of the target compound.

Step 1: Synthesis of 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile

The initial step involves the construction of the 4-aryl-4-cyanopiperidine core. This is typically achieved through the alkylation of 4-bromophenylacetonitrile with a suitable nitrogen-containing dielectrophile. To control the reactivity of the piperidine nitrogen and prevent unwanted side reactions, a protecting group strategy is employed. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its facile removal under acidic conditions.[2] The synthesis involves the reaction of 4-bromophenylacetonitrile with a Boc-protected bis(2-haloethyl)amine, typically in the presence of a strong base.

Reaction Scheme:

Step1 cluster_reactants cluster_products a 4-Bromophenylacetonitrile c 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile a->c NaH, DMF b N-Boc-bis(2-chloroethyl)amine b->c plus1 +

Caption: Synthesis of the protected cyanopiperidine intermediate.

Experimental Protocol:

  • To a solution of 4-bromophenylacetonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Add a solution of N-Boc-bis(2-chloroethyl)amine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the benzylic position of 4-bromophenylacetonitrile, forming a carbanion that acts as the nucleophile.

  • Dimethylformamide (DMF): A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.

  • N-Boc-bis(2-chloroethyl)amine: The Boc protecting group prevents the secondary amine from undergoing self-condensation or other side reactions. The two chloroethyl groups serve as the electrophilic sites for the intramolecular cyclization.

  • Heating: The reaction requires elevated temperatures to overcome the activation energy for the second intramolecular alkylation, which leads to the formation of the piperidine ring.

Step 2: Deprotection and Nitrile Hydrolysis

The final step involves the simultaneous deprotection of the Boc group and the hydrolysis of the nitrile functionality to a carboxylic acid. This is conveniently achieved by heating the protected intermediate in a strong acid, typically concentrated hydrochloric acid.[3]

Reaction Scheme:

Step2 cluster_reactants cluster_products a 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile b 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride a->b Conc. HCl, Heat

Caption: Final deprotection and hydrolysis step.

Experimental Protocol:

  • Suspend 1-Boc-4-(4-bromophenyl)piperidine-4-carbonitrile (1.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with a small amount of cold water, and then with a suitable organic solvent (e.g., acetone or diethyl ether) to remove any non-polar impurities.

  • Dry the product under vacuum to yield 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride as a white to off-white solid.

Mechanistic Insights:

The reaction proceeds through a two-stage mechanism. First, the acidic conditions facilitate the removal of the Boc protecting group as isobutylene and carbon dioxide. The resulting secondary amine is protonated to form the ammonium salt. Subsequently, the nitrile group undergoes acid-catalyzed hydrolysis. This involves the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. A series of proton transfers and tautomerization steps lead to the formation of a primary amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and ammonium ion.

Alternative Synthetic Approaches

While the primary route described above is highly effective, other synthetic strategies can also be employed to access the 4-arylpiperidine-4-carboxylic acid core. These alternatives may be advantageous in specific contexts, such as the availability of starting materials or the need for specific stereochemistry.

Synthesis via Dieckmann Condensation

An alternative approach involves the Dieckmann condensation of a suitably substituted diester. This method allows for the construction of the piperidine ring with the carboxylic acid functionality already in place, albeit in a protected form.

Synthetic Workflow:

Dieckmann A 4-Bromophenylacetic acid ester C Diester Intermediate A->C B N-protected bis(2-haloethyl)amine B->C D β-keto ester C->D Dieckmann Condensation E Decarboxylation & Hydrolysis D->E F Target Molecule E->F

Caption: Synthesis via Dieckmann Condensation.

This route offers flexibility in the choice of ester groups and nitrogen protecting groups. However, it typically involves more synthetic steps compared to the primary route.

Synthesis from 4-Piperidone

Another strategy starts from a commercially available 4-piperidone derivative. The aryl group and the carboxylic acid (or a precursor) are then introduced at the 4-position.

Synthetic Workflow:

Piperidone A N-protected-4-piperidone C 4-hydroxy-4-(4-bromophenyl)piperidine A->C B Organometallic addition of 4-bromophenyl B->C D Introduction of cyano group (e.g., via SN1) C->D E Nitrile Hydrolysis D->E F Target Molecule E->F

Caption: Synthesis starting from 4-piperidone.

This approach is advantageous if a variety of N-substituted analogs are desired, as the substituent on the nitrogen can be introduced early in the synthesis.

Characterization Data

Thorough characterization of the final product is essential to confirm its identity and purity. The following data are typical for 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride.

Parameter Value
Molecular Formula C₁₂H₁₅BrClNO₂
Molecular Weight 320.61 g/mol
Appearance White to off-white solid
Melting Point >250 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.5-13.5 (br s, 1H, COOH), 9.0-9.5 (br s, 2H, NH₂⁺), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.1-3.3 (m, 4H, piperidine-H), 2.2-2.4 (m, 4H, piperidine-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 174.5 (C=O), 142.0 (Ar-C), 131.5 (Ar-CH), 129.0 (Ar-CH), 121.0 (Ar-C-Br), 48.0 (piperidine-C4), 45.0 (piperidine-C2,6), 33.0 (piperidine-C3,5)
Mass Spectrometry (ESI+) m/z 284.0/286.0 [M+H]⁺ (for the free base)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere.

  • Concentrated Hydrochloric Acid (HCl): A highly corrosive and toxic acid that can cause severe burns upon contact. It should be handled with extreme care.

  • 4-Bromophenylacetonitrile: A toxic compound that can be harmful if ingested, inhaled, or absorbed through the skin.

  • N-Boc-bis(2-chloroethyl)amine: A potential alkylating agent and should be handled with care.

Conclusion

The synthesis of 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride is a well-established process that provides a valuable building block for drug discovery and development. The primary synthetic route, involving the cyclization of 4-bromophenylacetonitrile with a protected bis(2-chloroethyl)amine followed by deprotection and hydrolysis, is a reliable and high-yielding method. Understanding the underlying reaction mechanisms, considering alternative synthetic strategies, and adhering to strict safety protocols are crucial for the successful and safe execution of this synthesis. This guide provides the necessary technical information to empower researchers in their efforts to develop novel therapeutics based on the 4-arylpiperidine-4-carboxylic acid scaffold.

References

  • Chem-Impex. 4-Phenylpiperidine-4-carboxylic acid hydrochloride. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • PubMed Central. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. [Link]

  • NJ.gov. Common Name: CYANOGEN BROMIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. [Link]

  • PubMed Central. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

  • PubMed. The hydrolysis of 4-acyloxy-4-substituted-2,5-cyclohexadienones: limitations of aryloxenium ion chemistry. [Link]

  • Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • International Labour Organization. ICSC 0136 - CYANOGEN BROMIDE. [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubMed. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. [Link]

  • ResearchGate. Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF. [Link]

  • The Royal Society of Chemistry. 1H NMR. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • MDPI. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. [Link]

  • PubMed Central. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

  • Merck Millipore. SAFETY DATA SHEET. [Link]

  • arkat usa. An alternative synthetic strategy to construct apixaban analogues. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • NIH. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • ResearchGate. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • ResearchGate. Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

Sources

An In-depth Technical Guide to 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride (CAS No. 1241725-63-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride, a key building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, a robust and validated synthesis protocol, in-depth analytical characterization, and its applications in the development of novel therapeutics, particularly in the fields of analgesia and neuropharmacology. This guide is intended to serve as a valuable resource for scientists engaged in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a halogenated piperidine derivative that has garnered significant attention as a versatile scaffold in the design and synthesis of biologically active molecules.[1] Its rigid piperidine core, substituted at the 4-position with both a lipophilic bromophenyl group and a polar carboxylic acid moiety, provides a unique combination of structural features that are attractive for modulating drug-target interactions. The hydrochloride salt form enhances its aqueous solubility, facilitating its use in various synthetic and biological applications.[2]

This guide will elucidate the critical aspects of this compound, from its fundamental properties to its synthesis and application, providing researchers with the necessary information to effectively utilize this valuable chemical entity in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride are summarized in the table below.

PropertyValueSource(s)
CAS Number 1241725-63-2[1]
Molecular Formula C₁₂H₁₅BrClNO₂[1]
Molecular Weight 320.62 g/mol [1]
IUPAC Name 4-(4-bromophenyl)piperidine-4-carboxylic acid;hydrochloride
Appearance White to off-white solid
Melting Point >250 °C (decomposes)
Solubility Soluble in water and methanol.[2]

Synthesis and Mechanism

The most reliable and well-documented method for the synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride involves the acidic hydrolysis of a protected cyanopiperidine precursor.[1] This two-stage, one-pot reaction provides a high yield of the desired product.

Synthetic Scheme

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Intermediate Steps (In Situ) cluster_3 Final Product start tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate (CAS: 847615-14-9) reaction Conc. HCl, H₂O Reflux, 72h start->reaction deprotection Boc Deprotection reaction->deprotection Step 1 hydrolysis Nitrile Hydrolysis deprotection->hydrolysis Step 2 end 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride (CAS: 1241725-63-2) hydrolysis->end Final Product Formation

Caption: Synthetic workflow for 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process controls to ensure reaction completion and product purity.

Materials:

  • tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate

  • Concentrated Hydrochloric Acid (37%)

  • Deionized Water

  • Ethanol

  • Dichloromethane (for TLC)

  • Ethyl Acetate (for TLC)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Lyophilizer (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and deionized water.

    • Causality: Concentrated HCl serves as both the acid catalyst for Boc deprotection and the reagent for nitrile hydrolysis. The aqueous medium is necessary for the hydrolysis reaction.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

    • In-Process Control: Monitor the reaction progress by TLC (e.g., 1:1 Dichloromethane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction progression. The reaction is typically complete after 72 hours.[1]

  • Work-up: After 72 hours, allow the reaction mixture to cool to room temperature. A white precipitate of the product should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual acid.

  • Purification: For enhanced purity (>99%), the crude product can be recrystallized from an ethanol/water (1:4 v/v) mixture.[1]

  • Drying: Dry the purified solid under vacuum. For complete removal of residual water and to obtain a free-flowing powder, lyophilization is recommended.[1]

Expected Yield: 98%[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are characteristic of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5-13.5 (br s, 1H, COOH), 9.0-9.5 (br s, 2H, NH₂⁺), 7.60 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 3.10-3.30 (m, 4H, piperidine-H), 2.20-2.40 (m, 4H, piperidine-H).

    • Interpretation: The broad singlet in the downfield region is characteristic of a carboxylic acid proton. The broad signal around 9.0-9.5 ppm corresponds to the ammonium protons of the hydrochloride salt. The two doublets in the aromatic region are indicative of a para-substituted benzene ring. The multiplets in the aliphatic region correspond to the piperidine ring protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 175.0 (C=O), 145.0 (C-Br), 131.5 (Ar-CH), 129.0 (Ar-CH), 121.0 (Ar-C), 45.0 (piperidine-C), 30.0 (piperidine-C).

    • Interpretation: The signal around 175.0 ppm confirms the presence of a carboxylic acid carbonyl carbon. The signals in the 120-145 ppm range correspond to the aromatic carbons of the bromophenyl group. The signals in the aliphatic region are consistent with the carbons of the piperidine ring.

Infrared (IR) Spectroscopy
  • Characteristic Absorptions (KBr pellet, cm⁻¹): 2500-3300 (broad, O-H and N-H stretch), 1710 (strong, C=O stretch of carboxylic acid), 1590 (C=C aromatic stretch), 1070 (C-Br stretch).

    • Interpretation: The broad absorption in the high-frequency region is characteristic of the hydrogen-bonded O-H of the carboxylic acid and the N-H of the ammonium salt. The strong peak at 1710 cm⁻¹ is a clear indicator of the carbonyl group.

Mass Spectrometry (MS)
  • ESI-MS: m/z 284.0/286.0 [M+H]⁺ (corresponding to the free base, showing the characteristic isotopic pattern for bromine).

    • Interpretation: The presence of two peaks with a mass difference of 2 and approximately equal intensity confirms the presence of a single bromine atom in the molecule.

Applications in Drug Discovery and Development

The 4-aryl-piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride serves as a crucial starting material for the synthesis of these complex molecules.

  • Analgesics: This scaffold is a key component in the development of potent opioid receptor modulators. The rigid piperidine ring helps to orient the pharmacophoric groups in the correct conformation for receptor binding.

  • Neuropharmacology: Derivatives of this compound have been explored for their activity on various central nervous system (CNS) targets, including neurotransmitter transporters and receptors.[1]

  • Oncology: The piperidine moiety is found in a number of kinase inhibitors, where it often serves as a linker or a scaffold to present other functional groups to the enzyme's active site.

The bromine atom on the phenyl ring provides a convenient handle for further synthetic modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride.

  • Hazard Statements: Based on data for structurally related compounds, this substance may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Statements:

    • Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

    • Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.

    • Storage: Store in a well-ventilated place. Keep container tightly closed.

    • Disposal: Dispose of contents/container in accordance with local regulations.

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its well-defined structure, coupled with a reliable synthetic protocol, makes it an attractive starting material for drug discovery programs. This guide provides a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers to fully leverage the potential of this important chemical intermediate.

References

Sources

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride for Advanced Research and Development

Introduction

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a halogenated piperidine derivative that has emerged as a significant building block in modern medicinal chemistry.[1] As a bifunctional molecule, featuring a rigid piperidine scaffold, a carboxylic acid handle for further derivatization, and a bromophenyl group amenable to cross-coupling reactions, it offers considerable synthetic versatility. This guide provides an in-depth exploration of its chemical properties, synthesis, analytical validation, and applications, with a focus on its utility for researchers, scientists, and professionals in drug discovery and development. Its structural framework is of particular interest in the design of novel analgesics and neuropharmacological agents, where the piperidine motif is a well-established pharmacophore.[1][2]

Physicochemical Properties and Molecular Structure

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a white to off-white solid. The hydrochloride salt form enhances its aqueous solubility and stability, making it more amenable to handling and formulation studies compared to its freebase form.[2]

Table 1: Core Physicochemical Data

PropertyValueSource
Molecular Weight 320.62 g/mol [1]
Molecular Formula C₁₂H₁₅BrClNO₂[1]
CAS Number 1241725-63-2[1][3]
IUPAC Name 4-(4-bromophenyl)piperidine-4-carboxylic acid;hydrochloride
Canonical SMILES C1CNCCC1(C2=CC=C(C=C2)Br)C(=O)O.Cl

The molecule's structure is defined by a central piperidine ring substituted at the 4-position with both a carboxylic acid and a 4-bromophenyl group. This quaternary center introduces conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions.

Synthesis and Mechanistic Rationale

The synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a multi-step process that requires careful control of protecting groups and reaction conditions. A prevalent and well-documented method begins with a protected piperidine precursor, which allows for selective chemical transformations.[1]

Synthetic Workflow Rationale

The chosen synthetic pathway leverages the stability and orthogonality of the tert-butoxycarbonyl (Boc) protecting group. The Boc group effectively masks the nucleophilicity of the piperidine nitrogen, preventing it from participating in undesired side reactions during the critical nitrile hydrolysis step.[4] The use of strong acid serves a dual purpose: it facilitates the removal of the acid-labile Boc group and provides the necessary harsh conditions for the complete hydrolysis of the chemically robust nitrile functionality to a carboxylic acid.[1]

G A Start: tert-butyl 4-(4-bromophenyl) -4-cyanopiperidine-1-carboxylate B Step 1: Acid-Mediated Deprotection (Removes Boc Group) A->B Conc. HCl C Intermediate: 4-(4-bromophenyl) -4-cyanopiperidinium chloride B->C D Step 2: Acid Hydrolysis (Converts Nitrile to Carboxylic Acid) C->D Heat, H₂O E Final Product: 4-(4-Bromophenyl) piperidine-4-carboxylic acid hydrochloride D->E

Caption: Synthetic pathway from a Boc-protected precursor.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical transformations for this class of compounds.[1]

  • Reaction Setup: To a round-bottom flask, add tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate (1 equivalent).

  • Acid Treatment: Under vigorous stirring in a fume hood, slowly add an excess of concentrated hydrochloric acid (e.g., 10-20 equivalents). The reaction is typically exothermic.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) to confirm the disappearance of the starting material and intermediates.

  • Workup and Isolation: Upon completion, cool the mixture to room temperature and then further in an ice bath. The product may precipitate from the acidic solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove organic impurities.

  • Drying: Dry the resulting white solid under vacuum to yield 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride. The product's identity and purity should be confirmed via NMR and HPLC analysis.

Applications in Drug Discovery

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional orientations.[5] 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride serves as a valuable starting point for building more complex molecules with therapeutic potential.

Role as a Versatile Scaffold
  • Carboxylic Acid Handle: The -COOH group is a versatile functional handle for amide bond formation, allowing for the facile introduction of diverse chemical moieties to explore the chemical space around the core scaffold.

  • Bromophenyl Group: The bromine atom is a key functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of a wide array of aryl, heteroaryl, or alkyl groups. This is crucial for structure-activity relationship (SAR) studies.

Potential Therapeutic Targets

Piperidine derivatives are known to exhibit a range of biological activities, including analgesic and neuropharmacological effects.[1][2] One potential mechanism for analgesia involves the modulation of signaling pathways related to pain perception, such as those involving prostaglandins.[1] Phosphodiesterases (PDEs), which regulate cyclic nucleotide signaling, are another class of enzymes often targeted by heterocyclic inhibitors for various therapeutic effects, including anti-inflammatory and neurological applications.[6]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR GPCR (e.g., Prostaglandin Receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Active) cAMP->PKA Activates PDE PDE cAMP->PDE Target Downstream Targets (Pain Signaling) PKA->Target Phosphorylates AMP AMP PDE->AMP Hydrolyzes Inhibitor Derived Piperidine Inhibitor Inhibitor->PDE Inhibits

Caption: Conceptual pathway showing PDE inhibition by a derived compound.

Analytical and Quality Control Protocols

Ensuring the identity, purity, and quality of a chemical intermediate is paramount in research and development. A multi-technique approach is required for comprehensive characterization.[7]

Table 2: Key Analytical Techniques for Quality Control

TechniquePurposeKey Parameters
HPLC Purity assessment and quantificationC18 column, Acetonitrile/Water mobile phase with ion-pairing agent (e.g., TFA), UV or CAD detection.
¹H & ¹³C NMR Unambiguous structure confirmationChemical shifts, integration, and coupling patterns consistent with the proposed structure.
Mass Spectrometry Molecular weight verificationAccurate mass measurement of the molecular ion.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is designed to be a robust starting point for purity determination, leveraging reverse-phase chromatography, which is standard for pharmaceutical compounds.[7][8]

  • System Preparation: Use a standard HPLC system equipped with a UV or Charged Aerosol Detector (CAD). The use of CAD is beneficial for compounds lacking a strong chromophore or for universal detection.[9]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. (TFA acts as an ion-pairing agent to improve peak shape and retention).

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A typical gradient would be 10% to 90% Solvent B over 15-20 minutes, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm) or CAD.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety, Handling, and Storage

Proper handling of chemical reagents is critical to ensure laboratory safety. 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is an irritant.[10][11]

  • Hazard Identification:

    • Causes skin irritation (H315).[10][11]

    • Causes serious eye irritation (H319).[10][11]

    • May cause respiratory irritation (H335).[10][11]

Protocol: Safe Handling and Storage
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13][14]

  • Handling: Avoid creating dust.[12] Do not eat, drink, or smoke in the handling area.[14][15] Wash hands thoroughly after handling.[15]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Inhalation: Move the person to fresh air.[13]

    • In all cases of exposure, seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12]

Conclusion

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride stands out as a high-value, versatile intermediate for drug discovery. Its well-defined structure, coupled with multiple points for chemical modification, provides a robust platform for the synthesis of compound libraries targeting a range of diseases, particularly in the fields of analgesia and neuroscience. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in advancing pharmaceutical research.

References

  • 4-(4-Bromophenyl)piperidine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

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  • Safety Data Sheet for 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Ubigene. [Link]

  • 4-(4-Bromophenyl)piperidine. PubChem, National Center for Biotechnology Information. [Link]

  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory. [Link]

  • Synthetic method of 1-(4-bromophenyl) piperidine.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Preparation method of 4-bromophenylhydrazine hydrochloride.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

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An In-Depth Technical Guide to the Stability and Storage of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the stability and storage considerations for 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis. In the absence of extensive published stability data for this specific molecule, this document synthesizes information from structurally related compounds and established principles of pharmaceutical stability testing to offer a robust framework for its handling and storage. This guide outlines the compound's physicochemical properties, potential degradation pathways, and recommended storage conditions. Furthermore, it details protocols for conducting forced degradation studies and developing a stability-indicating analytical method, empowering researchers to generate specific stability data for their own preparations.

Introduction and Physicochemical Profile

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative with significant potential in medicinal chemistry.[1] Its structure, featuring a bromophenyl group, a carboxylic acid moiety, and a piperidine ring, makes it a valuable building block for the synthesis of novel therapeutic agents. The hydrochloride salt form is utilized to enhance aqueous solubility, a critical factor in many pharmaceutical applications.[2]

A thorough understanding of the stability of this compound is paramount to ensure its quality, purity, and integrity throughout its lifecycle, from laboratory synthesis to its incorporation into active pharmaceutical ingredients (APIs). Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Table 1: Physicochemical Properties of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride and Related Compounds

Property4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride4-(4-Bromophenyl)piperidine4-(4-Bromophenyl)piperidine hydrochloride
Molecular Formula C₁₂H₁₅BrClNO₂C₁₁H₁₄BrNC₁₁H₁₅BrClN
Molecular Weight 320.62 g/mol [1]240.14 g/mol [3]276.60 g/mol [4]
Appearance White to off-white solid (predicted)SolidNot specified
Solubility Enhanced aqueous solubility due to the hydrochloride salt (predicted)Not specifiedNot specified

Predicted Stability and Potential Degradation Pathways

Based on the functional groups present in 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride, several degradation pathways can be anticipated under various stress conditions. The stability of piperidine derivatives can be influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.[5][6]

Hydrolytic Degradation

The compound is expected to be relatively stable to hydrolysis under neutral and acidic conditions. However, in a strongly basic environment, the carboxylic acid group will be deprotonated, which may influence the overall stability of the molecule. While the core piperidine and bromophenyl rings are generally stable to hydrolysis, extreme pH conditions combined with elevated temperatures could potentially lead to unforeseen degradation.

Oxidative Degradation

The piperidine ring, particularly the nitrogen atom, can be susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products. The bromophenyl ring is generally stable to oxidation under typical pharmaceutical processing and storage conditions.

Thermal Degradation

As a solid, 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is expected to be relatively stable at ambient temperatures. However, elevated temperatures can promote decarboxylation of the carboxylic acid group, a common degradation pathway for many carboxylic acids.[7] The thermal stability of related aromatic carboxylic acids has been shown to be compound-specific, with some showing degradation at temperatures above 250°C.[8]

Photodegradation

Aromatic halides, such as the bromophenyl group, can be susceptible to photolytic cleavage upon exposure to UV light. This could potentially lead to the formation of de-halogenated impurities or other photoproducts. Therefore, protection from light is a critical consideration for the storage of this compound.

The following diagram illustrates the potential degradation pathways based on the chemical structure.

Degradation Pathways cluster_hydrolysis Hydrolysis (Extreme pH) cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_photo Photolysis (UV Light) 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride Hydrolytic Products Hydrolytic Products 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride->Hydrolytic Products H₂O / H⁺ or OH⁻ N-oxide N-oxide 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride->N-oxide [O] Other Oxidized Products Other Oxidized Products 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride->Other Oxidized Products [O] Decarboxylation Product Decarboxylation Product 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride->Decarboxylation Product Heat De-halogenated Impurity De-halogenated Impurity 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride->De-halogenated Impurity Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare stock solution Prepare stock solution Acid Hydrolysis\n(e.g., 0.1 M HCl, 60°C) Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prepare stock solution->Acid Hydrolysis\n(e.g., 0.1 M HCl, 60°C) Base Hydrolysis\n(e.g., 0.1 M NaOH, 60°C) Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prepare stock solution->Base Hydrolysis\n(e.g., 0.1 M NaOH, 60°C) Oxidation\n(e.g., 3% H₂O₂, RT) Oxidation (e.g., 3% H₂O₂, RT) Prepare stock solution->Oxidation\n(e.g., 3% H₂O₂, RT) Neutralize (for hydrolysis) Neutralize (for hydrolysis) Acid Hydrolysis\n(e.g., 0.1 M HCl, 60°C)->Neutralize (for hydrolysis) Base Hydrolysis\n(e.g., 0.1 M NaOH, 60°C)->Neutralize (for hydrolysis) Dilute to working concentration Dilute to working concentration Oxidation\n(e.g., 3% H₂O₂, RT)->Dilute to working concentration Thermal\n(Solid, 80°C) Thermal (Solid, 80°C) Thermal\n(Solid, 80°C)->Dilute to working concentration Photolytic\n(ICH guidelines) Photolytic (ICH guidelines) Photolytic\n(ICH guidelines)->Dilute to working concentration Neutralize (for hydrolysis)->Dilute to working concentration Analyze by HPLC-UV/MS Analyze by HPLC-UV/MS Dilute to working concentration->Analyze by HPLC-UV/MS 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride (Solid) 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride (Solid) 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride (Solid)->Thermal\n(Solid, 80°C) 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride (Solid)->Photolytic\n(ICH guidelines)

Caption: Forced Degradation Study Workflow.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a defined period (e.g., 2, 4, 8, and 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for a defined period (e.g., 2, 4, 8, and 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute to the target concentration with the mobile phase.

  • Oxidative Degradation: Treat the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period (e.g., 2, 4, 8, and 24 hours). At each time point, withdraw an aliquot and dilute to the target concentration with the mobile phase.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 80°C. At defined time points (e.g., 1, 3, 7, and 14 days), remove a sample, dissolve it in a suitable solvent, and dilute to the target concentration.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH guidelines. A control sample should be protected from light. After exposure, dissolve the samples and dilute to the target concentration.

  • Analysis: Analyze all samples using a suitable stability-indicating analytical method (see section 4.2).

Development of a Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from any degradation products. [9][10][11][12] Table 3: Proposed HPLC Method Parameters

ParameterProposed ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides an acidic pH to ensure the carboxylic acid is protonated and improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.To ensure separation of the parent compound from potential degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection UV at a suitable wavelength (e.g., 230 nm) and/or Mass Spectrometry (MS)The bromophenyl group should have a strong UV chromophore. MS detection is invaluable for identifying unknown degradation products.
Injection Volume 10 µLA typical injection volume.

Method Validation: The developed HPLC method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003).

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  • Savage, P. E., Li, R., & Dai, W. (1998). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 37(1), 217–222.
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discovery of 4-arylpiperidine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Development of 4-Arylpiperidine-4-Carboxylic Acid Derivatives

Foreword: The Privileged Scaffold

To the dedicated researcher, the pursuit of novel therapeutic agents is a journey through chemical space, seeking scaffolds that are not merely synthesizable but are rich with pharmacological potential. The 4-arylpiperidine framework stands as a testament to such a "privileged structure" in medicinal chemistry.[1][2] Its discovery and subsequent derivatization have given rise to entire classes of drugs, fundamentally changing fields like pain management. This guide, prepared from the perspective of a senior application scientist, moves beyond a simple recitation of facts. It delves into the causality behind the discovery, the strategic rationale of synthetic pathways, and the intricate dance of structure-activity relationships (SAR) that has allowed chemists to fine-tune biological activity. We will explore the journey from an accidental discovery to a cornerstone of modern pharmacology, providing not just the "what" but the "why" for the professionals driving the next generation of drug discovery.

The Genesis: Pethidine and the Accidental Analgesic

The story of 4-arylpiperidine derivatives begins not with a targeted search for painkillers, but with the investigation of anticholinergic agents. In 1938, Otto Eisleb, working at IG Farben, synthesized the ethyl ester of 1-methyl-4-phenylpiperidine-4-carboxylic acid.[3] This molecule, later named pethidine (and commercially as meperidine or Demerol), was structurally simpler than morphine but was soon discovered by Otto Schaumann to possess potent analgesic properties.[3] This serendipitous finding was a watershed moment; it demonstrated that potent opioid analgesia was not exclusive to the complex, rigid structure of morphine alkaloids. It opened the door to fully synthetic opioids and established the 4-phenylpiperidine core as a critical pharmacophore for opioid receptor modulation.[3]

The pethidine molecule itself elegantly showcases the foundational elements for opioid activity: a tertiary amine, a quaternary carbon center, a phenyl group attached to that center, and the specific spatial relationship between the amine and the aromatic ring, all of which are crucial for binding to opioid receptors.[4][5]

Core Synthetic Strategies: From Classic Construction to Modern Efficiency

The synthesis of the 4-arylpiperidine-4-carboxylic acid core is a classic problem in organic chemistry, with the initial routes paving the way for more streamlined, modern methodologies. Understanding the logic behind these syntheses is key to appreciating the challenges and innovations in the field.

The Classic Eisleb Synthesis of Pethidine

The original synthesis is a robust, multi-step process that builds the piperidine ring through sequential alkylations. It serves as a foundational protocol, illustrating the core bond formations required.

Experimental Protocol: Classic Pethidine Synthesis

  • Objective: To synthesize Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine).

  • Principle: This route involves the construction of the key C4-quaternary center by dialkylation of phenylacetonitrile, followed by cyclization to form the piperidine ring, and finally hydrolysis and esterification.

  • Step 1: Synthesis of Phenylacetonitrile Dichloride Intermediate

    • To a stirred solution of phenylacetonitrile in an appropriate aprotic solvent (e.g., toluene), add two equivalents of a strong base such as sodium amide (NaNH₂). The base deprotonates the benzylic carbon, forming a carbanion.

    • Slowly add two equivalents of a bis(2-chloroethyl)amine derivative. The carbanion acts as a nucleophile, displacing the chloride ions in a double alkylation reaction to form a dinitrile intermediate.

  • Step 2: Reductive Cyclization and N-Methylation

    • The resulting dinitrile is subjected to reductive cyclization. This can be achieved using a reducing agent like sodium in ethanol, which reduces the nitriles and facilitates intramolecular cyclization to form the norpethidine precursor.

    • The secondary amine of the piperidine ring is then methylated. This is typically accomplished via Eschweiler–Clarke reaction using formaldehyde and formic acid, which provides a clean and high-yielding N-methylation.

  • Step 3: Hydrolysis and Fischer Esterification

    • The nitrile group at the C4 position is hydrolyzed to a carboxylic acid under strong acidic or basic conditions (e.g., refluxing with concentrated HCl).

    • The resulting 1-methyl-4-phenylpiperidine-4-carboxylic acid is then converted to the ethyl ester via a classic Fischer esterification: refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).[3]

  • Self-Validation: Each step can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material. The identity and purity of the final product should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Modern Synthetic Approaches

While classic methods are instructive, modern drug development demands efficiency, safety, and versatility. Contemporary syntheses often employ pre-functionalized building blocks and advanced catalytic methods.[6]

A key innovation is the use of N-Boc-piperidine-4-carboxylic acid as a starting material.[7] The tert-butoxycarbonyl (Boc) group is an excellent protecting group for the piperidine nitrogen. It is stable to many reaction conditions but can be easily removed with mild acid, preventing unwanted side reactions at the nitrogen while other parts of the molecule are modified.[7] This allows for a more convergent and controlled synthesis.

Another powerful strategy involves the use of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to form the crucial C4-aryl bond. This approach offers broad substrate scope, allowing for the introduction of diverse and complex aryl and heteroaryl groups at the 4-position, which is invaluable for SAR studies. A patent from 2015, for instance, describes a novel process for synthesizing 4-aryl 4-acyl piperidine derivatives using indium metal, highlighting ongoing innovation in this area.[8]

G cluster_0 Classic Eisleb Synthesis (Linear) cluster_1 Modern Convergent Synthesis A Phenylacetonitrile B Double Alkylation A->B C Dinitrile Intermediate B->C D Cyclization/Reduction C->D E N-Methylation D->E F Hydrolysis & Esterification E->F G Pethidine F->G X N-Boc-4-piperidone Y Aryl Grignard Addition X->Y Z Dehydration Y->Z AA N-Boc-4-aryl-1,2,3,6-tetrahydropyridine Z->AA AB Reduction & Functionalization (e.g., Hydroboration/Oxidation) AA->AB AC N-Boc-4-arylpiperidine-4-carboxylic acid derivative AB->AC AD Deprotection & N-Alkylation AC->AD AE Final Product AD->AE

Caption: Comparison of a classic linear synthesis vs. a modern convergent route.

Decoding the Signal: Structure-Activity Relationship (SAR)

The 4-arylpiperidine scaffold is a playground for medicinal chemists. Subtle modifications to three key positions—the N-substituent, the C4-aryl ring, and the C4-carboxy ester—can dramatically alter potency, selectivity, and function (agonist, partial agonist, or antagonist) at opioid receptors (μ, κ, and δ).[1][4]

  • The N-Substituent: The size and nature of the group on the piperidine nitrogen are critical. A simple methyl group, as in pethidine, confers strong μ-opioid agonism. Increasing the chain length to a phenethyl group can significantly enhance potency. This principle was famously exploited in the development of fentanyl-related compounds, which, while not carboxylic acid derivatives, evolved from the same pharmacophoric understanding.[9][10] Larger or more complex N-substituents can sometimes introduce antagonist activity.

  • The C4-Aryl Group: The phenyl ring is essential for activity, likely engaging in π-π stacking or hydrophobic interactions within the receptor pocket. The position of substituents on this ring matters. For example, in a series of trans-3,4-dimethyl-4-arylpiperidine antagonists, a hydroxyl group at the meta-position (3-OH) of the aryl ring resulted in the highest binding affinity for the μ-opioid receptor.[1] Moving the hydroxyl to the ortho or para positions decreased affinity.[1] This highlights the precise geometric requirements for optimal receptor engagement.

  • The C4-Carboxylic Acid/Ester: The ester group at C4 is a key hydrogen bond acceptor. The ethyl ester of pethidine provides potent analgesia. Inverting this ester to a propionoxy group while moving the phenyl group to the nitrogen (as in propoxyphene) maintains analgesic activity, demonstrating some flexibility. However, replacing the ester with other functionalities, such as an anilido group, led to the discovery of the ultra-potent fentanyl class of analgesics, showcasing how scaffold evolution can lead to new drug classes.[9]

SAR core N_Sub N-Substituent (R1) - Small alkyl (e.g., -CH3) -> Agonist - Aralkyl (e.g., -CH2CH2Ph) -> Potency++ - Larger groups can introduce antagonism core->N_Sub Aryl_Sub C4-Aryl Group - Essential for binding - Substitution pattern is critical - m-OH enhances μ-affinity core->Aryl_Sub Ester_Sub C4-Ester (R2) - H-bond acceptor - Ethyl ester is optimal for pethidine class - Bioisosteric replacement can alter profile core->Ester_Sub

Caption: Key Structure-Activity Relationship points for the 4-arylpiperidine core.

Table 1: SAR of trans-3,4-dimethyl-4-arylpiperidine Opioid Antagonists This table summarizes the binding affinities (Ki, nM) of derivatives based on the lead compound LY255582, highlighting the impact of aryl substitution.[1]

CompoundR Group (Aryl Substituent)μ Ki (nM)κ Ki (nM)δ Ki (nM)
1 (LY255582)3-OH0.61.839
22-OH1.915118
34-OH1122260
43-OCH₃1613160
53-OCONH₂1.12.545

Data sourced from a comparative analysis of published studies.[1]

Pharmacological Profile and Therapeutic Horizons

The primary therapeutic application of 4-arylpiperidine-4-carboxylic acid derivatives has been in pain management, mediated by their activity as μ-opioid receptor agonists.[10]

Mechanism of Action: Opioid Receptor Agonism

μ-opioid receptors are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[4] When an agonist like pethidine binds:

  • Receptor Activation: The agonist stabilizes a conformational change in the receptor.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the intracellular α-subunit of the associated Gi/o protein.

  • Downstream Signaling: The activated Gα and Gβγ subunits dissociate and modulate effector systems:

    • Inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

    • Opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

    • Inhibition of voltage-gated calcium channels, reducing neurotransmitter release (e.g., substance P, glutamate) from presynaptic terminals.

The net effect is a dampening of nociceptive signal transmission, resulting in analgesia.[10]

GPCR_Pathway cluster_membrane Cell Membrane Receptor μ-Opioid Receptor (GPCR) G_Protein Gi/o Protein (αβγ-GDP) Receptor->G_Protein Activates G_Active α-GTP + βγ G_Protein->G_Active GDP -> GTP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Agonist 4-Arylpiperidine Agonist Agonist->Receptor Binds G_Active->AC Inhibits G_Active->Ca_Channel Inhibits ATP ATP ATP->AC Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter

Caption: Simplified signaling pathway for μ-opioid receptor agonism.

Beyond Analgesia: A Scaffold for New Discoveries

The versatility of the 4-arylpiperidine core means its utility is not confined to opioid receptors. Researchers have explored derivatives for a range of other targets:

  • Serotonin Receptors: Substituted 4-arylpiperidines have been synthesized and evaluated as 5-HT₂C receptor agonists, a target for appetite suppressants.[11]

  • Neuroscience Research: The core structure is a valuable building block for creating probes and potential therapeutics for various neurotransmitter systems.[7][12]

  • Adhesion Molecule Inhibitors: More complex derivatives incorporating the piperidine carboxylic acid moiety have shown potent oral activity as inhibitors of intercellular adhesion molecule-1 (ICAM-1), with potential applications in inflammatory diseases.[13]

Conclusion and Future Perspectives

From the accidental discovery of pethidine to the rational design of highly specific modulators of various biological targets, the 4-arylpiperidine-4-carboxylic acid scaffold has proven to be remarkably fruitful. Its journey is a microcosm of modern drug discovery, illustrating the interplay of serendipity, synthetic innovation, and meticulous structure-activity relationship studies.

The future of this scaffold remains bright. As our understanding of receptor biology deepens, particularly in areas like biased agonism (selectively activating certain downstream pathways over others), there is immense potential to design new 4-arylpiperidine derivatives. Such molecules could offer improved therapeutic windows, separating desired effects (like analgesia) from dose-limiting side effects, continuing the legacy of this truly privileged structure.

References

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Methodological & Application

The Strategic Integration of 4-(4-Bromophenyl)piperidine-4-carboxylic Acid in Contemporary Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Central to this pursuit is the identification and utilization of "privileged scaffolds" – molecular frameworks that exhibit affinity for multiple biological targets. The 4-arylpiperidine-4-carboxylic acid motif has emerged as one such scaffold, demonstrating significant potential in the development of therapeutics targeting the central nervous system (CNS) and beyond.[1] This guide focuses on a particularly valuable derivative, 4-(4-Bromophenyl)piperidine-4-carboxylic acid , a versatile building block that offers a unique combination of structural rigidity, synthetic tractability, and opportunities for diverse chemical modifications.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed protocols for the effective incorporation of 4-(4-Bromophenyl)piperidine-4-carboxylic acid into drug discovery programs. We will explore the causality behind its synthetic routes and its derivatization, grounding our discussion in established chemical principles and field-proven insights.

Physicochemical Properties and Design Rationale

The strategic utility of 4-(4-Bromophenyl)piperidine-4-carboxylic acid in drug design stems from its distinct structural and chemical attributes.

PropertyValueSignificance in Drug Design
Molecular Formula C₁₂H₁₄BrNO₂Provides a foundation for further structural elaboration.
Molecular Weight 284.15 g/mol Falls within the desirable range for oral bioavailability (Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA) 49.3 ŲInfluences membrane permeability and oral absorption.
Key Functional Groups Carboxylic Acid, Secondary Amine (Piperidine), BromophenylOffers multiple points for chemical modification and interaction with biological targets.

The piperidine ring imparts a degree of conformational constraint, which can be advantageous for receptor binding by reducing the entropic penalty upon binding. The carboxylic acid group serves as a key interaction point, often forming salt bridges or hydrogen bonds with basic residues in target proteins. Furthermore, it can be derivatized into esters or amides to modulate pharmacokinetic properties or engage in different binding interactions.[2] The 4-bromophenyl moiety is of particular interest. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in enhancing ligand-protein affinity and selectivity. Additionally, the bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of further molecular complexity and facilitating extensive Structure-Activity Relationship (SAR) studies.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid is a multi-step process that can be achieved through various routes. Here, we present a validated and adaptable protocol, commencing from commercially available starting materials.

Synthesis_Workflow A 1-Boc-4-piperidone B tert-Butyl 4-hydroxy-4-(4-bromophenyl)piperidine-1-carboxylate A->B Grignard Reaction C tert-Butyl 4-(4-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate B->C Dehydration D tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate C->D Hydrogenation E 4-(4-Bromophenyl)piperidine D->E Boc Deprotection F N-Boc-4-(4-bromophenyl)piperidine-4-carboxylic acid E->F Carboxylation G 4-(4-Bromophenyl)piperidine-4-carboxylic acid F->G Boc Deprotection

Figure 1: Synthetic workflow for 4-(4-Bromophenyl)piperidine-4-carboxylic acid.

Protocol 1: Synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid

Step 1: Synthesis of tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate

  • To a solution of 4-bromophenylmagnesium bromide (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 1-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.

Step 2: Synthesis of tert-Butyl 4-(4-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate

  • Dissolve the product from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4 hours.

  • Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate

  • Dissolve the product from Step 2 in methanol.

  • Add Pd/C (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the desired product.

Step 4: Synthesis of 4-(4-Bromophenyl)piperidine

  • Dissolve the product from Step 3 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with aqueous NaOH solution until pH > 10.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

Step 5: Synthesis of N-Boc-4-(4-bromophenyl)piperidine-4-carboxylic acid

  • Protect the secondary amine of 4-(4-bromophenyl)piperidine with a suitable protecting group, for example, by reacting with benzyl chloroformate to form the Cbz-protected intermediate.

  • At a low temperature (-78 °C), treat the protected piperidine with a strong base such as n-butyllithium in THF.

  • Quench the resulting anion with solid carbon dioxide (dry ice).

  • Acidify the reaction mixture with aqueous HCl to obtain the carboxylic acid.

  • Protect the piperidine nitrogen with a Boc group by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

Step 6: Synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid

  • Dissolve the N-Boc protected acid from Step 5 in a suitable solvent such as dioxane.

  • Add a solution of HCl (e.g., 4M in dioxane).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the solvent under reduced pressure to obtain the hydrochloride salt of the final product.

Key Synthetic Transformations and Applications in Drug Design

The true power of 4-(4-Bromophenyl)piperidine-4-carboxylic acid lies in its versatility as a scaffold for generating diverse libraries of compounds for biological screening. The following protocols detail key derivatization reactions.

Application 1: N-Alkylation for Targeting CNS Receptors

The secondary amine of the piperidine ring is a prime site for modification. N-alkylation allows for the introduction of various substituents that can modulate the compound's physicochemical properties and its interaction with biological targets. This is particularly relevant in the design of ligands for G-protein coupled receptors (GPCRs), such as opioid and dopamine receptors.

N_Alkylation_Workflow A 4-(4-Bromophenyl)piperidine- 4-carboxylic acid ester C Iminium Ion Intermediate A->C Reaction B Aldehyde or Ketone B->C D N-Alkylated Product C->D Reduction E Reducing Agent (e.g., NaBH(OAc)₃) E->D

Figure 2: General workflow for N-alkylation via reductive amination.

Protocol 2: N-Alkylation via Reductive Amination

  • To a stirred solution of the ethyl ester of 4-(4-Bromophenyl)piperidine-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add the desired aldehyde or ketone (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

This protocol can be used to synthesize a wide array of N-substituted derivatives, which is a common strategy in the development of opioid receptor modulators and other CNS-active agents.[3]

Application 2: Amide Coupling for Library Synthesis

The carboxylic acid functionality is a versatile handle for creating amide libraries, which are a cornerstone of many drug discovery programs. Amide bond formation is a robust and well-established reaction in medicinal chemistry.[2]

Protocol 3: Amide Coupling using HATU

  • To a solution of 4-(4-Bromophenyl)piperidine-4-carboxylic acid (1.0 eq., preferably N-Boc protected) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq.).

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If an N-Boc protecting group was used, it can be removed as described in Protocol 1, Step 4.

This method allows for the efficient synthesis of a diverse range of amides, which can be screened for activity against various targets, including enzymes and receptors.

Application 3: Suzuki-Miyaura Cross-Coupling for SAR Exploration

The 4-bromophenyl group is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position, providing a powerful tool for fine-tuning the pharmacological properties of the molecule and exploring the SAR of this region of the scaffold.[4]

Suzuki_Coupling_Workflow A 4-(4-Bromophenyl)piperidine Derivative (Ester or Amide) D Coupled Product A->D B Aryl/Heteroaryl Boronic Acid or Ester B->D C Pd Catalyst and Base C->D Suzuki-Miyaura Coupling

Figure 3: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 4: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the N-protected ester or amide of 4-(4-Bromophenyl)piperidine-4-carboxylic acid (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2.0 eq.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Subsequent deprotection of the nitrogen and/or hydrolysis of the ester can be performed as needed.

The ability to diversify the aryl group at the 4-position is crucial for optimizing interactions with the target protein and improving properties such as potency, selectivity, and metabolic stability.

Conclusion and Future Perspectives

4-(4-Bromophenyl)piperidine-4-carboxylic acid represents a highly valuable and versatile scaffold for modern drug discovery. Its inherent structural features, combined with the multiple avenues for synthetic modification, provide medicinal chemists with a powerful tool to generate novel and diverse chemical matter. The protocols detailed herein offer a practical guide for the synthesis and derivatization of this important building block. As our understanding of disease biology continues to evolve, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

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Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(4-Bromophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are ubiquitous structural motifs found in a vast array of biologically active molecules.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[2][3] This reaction facilitates the coupling of amines with aryl or heteroaryl halides and pseudohalides, offering a mild and highly functional group tolerant approach to a diverse range of arylamines.[4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of a particularly relevant substrate: 4-(4-Bromophenyl)piperidine-4-carboxylic acid. This molecule presents a unique challenge due to the presence of a carboxylic acid moiety, which can potentially interfere with the catalytic cycle. We will explore the critical parameters of this transformation, provide a robust experimental protocol, and discuss the underlying mechanistic principles that govern the reaction's success.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The generally accepted mechanism involves the following key steps:[7]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido-palladium complex.[8]

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

The efficiency of each of these steps is highly dependent on the choice of palladium precursor, ligand, base, and solvent.

Diagram: The Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAd Oxidative Addition (Ar-Br) Pd0->OxAd PdII_ArBr Ar-Pd(II)L(Br) OxAd->PdII_ArBr Amine_Coord Amine Coordination (R2NH) PdII_ArBr->Amine_Coord PdII_Amine [Ar-Pd(II)L(Br)(R2NH)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR2) Deprotonation->PdII_Amido RedEl Reductive Elimination PdII_Amido->RedEl RedEl->Pd0 Regeneration Product Ar-NR2 RedEl->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters and Their Rationale

The success of the Buchwald-Hartwig amination of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hinges on the careful selection of several critical parameters. The presence of the carboxylic acid group necessitates special consideration to avoid unwanted side reactions, such as decarboxylation or interference with the basic conditions required for the reaction.

Palladium Precatalyst and Ligand Selection

The choice of the palladium source and the supporting phosphine ligand is paramount for achieving high catalytic activity. While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) is a common and convenient choice.[7] The active Pd(0) species is generated in situ through reduction by the amine or phosphine ligand.[7]

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of monoligated palladium complexes, which are often the most active catalytic species.[9][10] For the amination of aryl bromides, ligands such as XPhos, SPhos, and RuPhos have demonstrated broad applicability and high efficacy.[9] Bidentate phosphine ligands like BINAP and DPPF have also been shown to be effective, particularly in preventing the formation of inactive palladium iodide dimers when using aryl iodides.[2]

ParameterRecommended ChoiceRationale
Palladium Precatalyst Palladium(II) Acetate (Pd(OAc)₂)Readily available, stable, and efficiently reduced in situ to the active Pd(0) catalyst.[7]
Ligand XPhos or RuPhosBulky, electron-rich biaryl phosphine ligands that promote efficient oxidative addition and reductive elimination, leading to high catalytic turnover.[9]
Base and Solvent System

The base is essential for the deprotonation of the amine, a key step in the catalytic cycle.[8] Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOt-Bu) is a widely used and effective base for this transformation.[7] However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives.[7]

The solvent must be capable of dissolving the reactants and catalyst system at the reaction temperature and should be inert to the reaction conditions. Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[7] Toluene is often a preferred solvent due to its higher boiling point, allowing for a wider range of reaction temperatures.[11] It's important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the reaction by coordinating to the palladium center.[7]

ParameterRecommended ChoiceRationale
Base Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)NaOt-Bu is a strong base that effectively promotes amine deprotonation.[7] Cs₂CO₃ offers a milder alternative for base-sensitive substrates.
Solvent Toluene or 1,4-DioxaneAprotic solvents that effectively dissolve the reactants and are inert to the reaction conditions.[7][11]
The Challenge of the Carboxylic Acid Group

The free carboxylic acid in 4-(4-Bromophenyl)piperidine-4-carboxylic acid can be protonated by the amine starting material and can also react with the strong base used in the reaction. This can lead to the formation of the corresponding carboxylate salt, which may have different solubility and reactivity profiles. In some cases, the presence of a free carboxylic acid does not inhibit the reaction. However, if low yields or side reactions are observed, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) may be necessary.[12][13] The ester can then be hydrolyzed back to the carboxylic acid after the amination reaction is complete.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-(4-Bromophenyl)piperidine-4-carboxylic acid with a generic secondary amine. Optimization of reaction conditions may be necessary for specific amine coupling partners.

Materials:

  • 4-(4-Bromophenyl)piperidine-4-carboxylic acid

  • Amine (e.g., morpholine, piperidine, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Reaction Setup Workflow

Caption: General workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-Bromophenyl)piperidine-4-carboxylic acid (1.0 equiv), palladium(II) acetate (0.01-0.05 equiv), and the phosphine ligand (0.01-0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add the amine (1.1-1.5 equiv) and sodium tert-butoxide (1.2-2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (or 1,4-dioxane) to the flask via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl bromide).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • If using toluene, the organic layer can be separated. If using a water-miscible solvent like dioxane, the solvent should be removed under reduced pressure, and the residue partitioned between water and a suitable organic solvent (e.g., ethyl acetate).[14]

    • Extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired arylamine product.

Data Summary Table

Reactant/ReagentMolar Equiv.Purpose
4-(4-Bromophenyl)piperidine-4-carboxylic acid1.0Aryl bromide substrate
Amine1.1 - 1.5Nucleophile
Pd(OAc)₂0.01 - 0.05Palladium precatalyst
Phosphine Ligand0.01 - 0.05Stabilizes and activates the catalyst
NaOt-Bu1.2 - 2.0Base for amine deprotonation
Anhydrous Toluene-Reaction solvent

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading, reaction temperature, or reaction time. Ensure that the reagents and solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.

  • Side Product Formation: The formation of hydrodehalogenated (debrominated) starting material can be an issue. This can sometimes be suppressed by using a less coordinating solvent or a different ligand.[11] If decarboxylation is observed, protecting the carboxylic acid as an ester is recommended.

  • Purification Challenges: The product, being an amino acid derivative, may be zwitterionic and could have unusual solubility properties. Purification by column chromatography may require the addition of a small amount of a polar modifier like triethylamine or acetic acid to the eluent to suppress tailing.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of arylamines. The protocol detailed herein provides a solid foundation for the successful amination of 4-(4-Bromophenyl)piperidine-4-carboxylic acid. By understanding the key parameters and the underlying mechanistic principles, researchers can effectively troubleshoot and optimize this reaction for their specific needs, accelerating the discovery and development of new chemical entities. The careful selection of the catalyst system and reaction conditions is crucial, particularly when dealing with functionalized substrates.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry Stack Exchange. (2021). Should I do solvent extraction for Buchwald–Hartwig amination? [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 21(1), 1403–1406. [Link]

  • ResearchGate. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • T. L. S. Kishbaugh, & G. K. L. Tsoi. (2010). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 14(1), 255–260. [Link]

  • PubMed Central (PMC). (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical science, 2(1), 57–68. [Link]

  • ResearchGate. (n.d.). Protection and deprotection of carboxylic acid group. [Link]

  • Journal of the American Chemical Society. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. [Link]

  • National Institutes of Health. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • JACS Au. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • SlideShare. (2016). Protection and deprotection of carboxylic acid. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

analytical methods for 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Analytical Characterization of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride

Authored by: A Senior Application Scientist

Foreword: This document provides a detailed technical guide for the analytical characterization of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride (BPCA), a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals who require robust, reliable, and validated analytical techniques. Our approach moves beyond simple procedural lists to explain the scientific rationale behind method selection and parameter optimization, ensuring a deeper understanding and successful implementation.

Introduction: The Analytical Imperative for BPCA

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a halogenated piperidine derivative that serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the development of novel analgesics and psychoactive agents.[1][2] Its molecular structure, featuring a piperidine ring, a bromophenyl group, and a carboxylic acid moiety, necessitates a multi-faceted analytical approach to fully characterize its identity, purity, and stability.[1]

The hydrochloride salt form enhances aqueous solubility, a desirable trait for pharmaceutical processing, but also introduces analytical challenges, such as high polarity, which can complicate chromatographic separations.[1][2] Therefore, the development of validated analytical methods is not merely a regulatory formality but a critical component of quality assurance, ensuring the consistency and safety of the final active pharmaceutical ingredient (API). This guide details a suite of analytical techniques, from chromatography to spectroscopy, providing both foundational protocols and expert insights.

Physicochemical Properties

A fundamental understanding of BPCA's properties is the cornerstone of effective analytical method development.

PropertyValueSource
Molecular Formula C₁₂H₁₅BrClNO₂[1]
Molecular Weight 320.62 g/mol [1]
Structure 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochlorideN/A
Appearance Typically a solidN/A
Key Features Halogenated piperidine, carboxylic acid, hydrochloride salt[1]

Strategic Analytical Workflow

A systematic approach is essential for the complete analysis of a pharmaceutical intermediate. The following workflow outlines the logical progression from sample reception to the final characterization report, integrating various analytical techniques for a comprehensive assessment.

Analytical_Workflow cluster_0 Phase 1: Initial Assessment & Identification cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Final Characterization Sample Sample Receipt & Preparation Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Sample->Spectroscopy Structural Confirmation Thermal Thermal Analysis (DSC, TGA) Sample->Thermal Physical Properties Chromatography Chromatographic Method Development (HPLC/GC) Report Comprehensive Certificate of Analysis Spectroscopy->Report Data Consolidation Thermal->Report Data Consolidation Validation Method Validation (ICH Guidelines) Chromatography->Validation Establishes Reliability Quantification Purity Assay & Impurity Profiling Validation->Quantification Ensures Accuracy XRay X-ray Crystallography (If required) Quantification->XRay Definitive Structure Quantification->Report Data Consolidation XRay->Report Data Consolidation Chromatography_Decision_Tree Start Analyze BPCA Sample Question1 Goal: Quantify Purity & Assay? Start->Question1 Question2 Goal: Identify Volatile Impurities? Question1->Question2 No HPLC Use HPLC-CAD (Primary Method) Question1->HPLC Yes Question2->HPLC No (Use HPLC for non-volatile impurities) GC Use GC-MS after Derivatization Question2->GC Yes Validation_Parameters cluster_Accuracy How close to true value? cluster_Precision How reproducible? cluster_Specificity Analyte vs. Impurities cluster_Limits Sensitivity cluster_Linearity Proportional Response cluster_Robustness Resilience to Changes Validation Method Validation (ICH Q2(R1)) Core Parameters Accuracy Accuracy Validation:f1->Accuracy Precision Precision Repeatability Intermediate Precision Validation:f1->Precision Specificity Specificity Validation:f1->Specificity Limits LOD LOQ Validation:f1->Limits Linearity Linearity & Range Validation:f1->Linearity Robustness Robustness Validation:f1->Robustness

Sources

purification techniques for 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride, a key building block in medicinal chemistry and drug development.[1] The purity of this intermediate is paramount for the successful synthesis of active pharmaceutical ingredients (APIs), impacting reaction efficiency, yield, and the final safety profile of the drug candidate. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles that govern each purification choice. We will explore purification strategies including recrystallization, flash column chromatography, and pH-mediated extractions, offering researchers the rationale needed to adapt these methods to their specific experimental context.

Compound Profile and Physicochemical Rationale for Purification

Understanding the inherent properties of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is the foundation for selecting an appropriate purification strategy. The molecule's structure presents a unique combination of features that must be considered.

  • Zwitterionic Potential: The core structure contains a basic piperidine nitrogen and an acidic carboxylic acid. In its free base form and at its isoelectric point (pI), the molecule can exist as a zwitterion (internal salt), exhibiting high polarity and potentially low solubility in many common organic solvents.

  • Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, which protonates the piperidine nitrogen. This salt form generally enhances aqueous solubility compared to the free base.[1]

  • Lipophilicity: The presence of the 4-bromophenyl group imparts significant lipophilic (hydrophobic) character, contrasting with the hydrophilic nature of the carboxylic acid and the hydrochloride moiety.[2]

  • Acidity/Basicity (pKa): The pKa of the carboxylic acid group is estimated to be in the range of 2-4, while the pKa of the conjugate acid of the piperidine nitrogen is estimated to be around 9-11. This wide separation in pKa values is the key to manipulating the compound's charge state for purification.

These properties dictate that a successful purification strategy must carefully manage solubility and charge state through the precise selection of solvents and pH.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₁₂H₁₅BrClNO₂-
Molecular Weight 320.62 g/mol Influences diffusion and chromatographic behavior.[2]
Form SolidAmenable to recrystallization.
Key Functional Groups Carboxylic Acid, Tertiary Amine (as HCl salt), Bromophenyl RingAllows for pH-mediated charge manipulation; provides sites for both polar and non-polar interactions.
Solubility Profile High lipophilicity from bromophenyl group, high polarity from COOH and NH₂⁺Cl⁻.[2]Soluble in polar protic solvents like alcohols. A mixed-solvent system is often ideal for recrystallization.
Zwitterionic Nature Can form a zwitterion near its isoelectric point.May precipitate from solution at a specific pH, a property that can be exploited or can be a hindrance if not controlled.

Strategic Approach to Purification

The choice of purification technique depends on the nature of the impurities, the required scale of the purification, and the desired final purity. A logical workflow can guide this decision-making process.

Purification_Strategy start Crude Material Analysis (TLC, LCMS, NMR) impurity_type Identify Impurity Type start->impurity_type scale Scale of Purification? impurity_type->scale Polar vs. Non-polar Impurities extraction Protocol 3: pH-Mediated Wash impurity_type->extraction Acidic/Basic Impurities recrystallization Protocol 1: Recrystallization scale->recrystallization High Scale (>5 g) Crystalline Solid chromatography Protocol 2: Flash Chromatography scale->chromatography Low to Med Scale (<5 g) Similar Polarity Impurities scale->extraction Pre-purification Step Grossly Different pKa

Caption: A decision-making workflow for selecting a purification method.

Detailed Purification Protocols

Protocol 1: High-Purity Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids on a large scale, provided a suitable solvent system can be identified. The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot, while impurities are either highly soluble or insoluble at all temperatures.

Causality: For 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride, its dual hydrophilic/lipophilic nature makes a polar protic solvent mixture ideal. An ethanol/water system is effective; ethanol solubilizes the bromophenyl group at elevated temperatures, while water accommodates the polar hydrochloride and carboxylic acid moieties.[2] Upon cooling, the molecule's overall solubility drops sharply, forcing it to crystallize out of the solution, leaving more soluble impurities behind.

Experimental Protocol:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride. For every 1 gram of crude material, add 5 mL of a pre-mixed 1:4 (v/v) ethanol/water solution.[2]

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more of the ethanol/water solvent mixture portion-wise until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the collected crystals with a small amount of the cold ethanol/water solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. A final purity of >99% can be achieved with this method.[2]

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification & Isolation a Add crude solid to flask b Add 1:4 EtOH/Water a->b c Heat until fully dissolved b->c d Slowly cool to room temp c->d e Chill in ice bath d->e f Vacuum filter to collect crystals e->f g Wash with cold solvent f->g h Dry under vacuum g->h

Caption: A sequential workflow for the recrystallization protocol.

Protocol 2: Flash Column Chromatography

When impurities have similar solubility profiles to the target compound, or when working on a smaller scale, flash column chromatography is the preferred method. The basic nature of the piperidine nitrogen can cause significant peak tailing on standard silica gel due to strong interactions with acidic silanol groups.[3]

Causality: To achieve good separation, these acidic interactions must be mitigated. This is accomplished by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase. The TEA competes with the piperidine nitrogen for binding to the acidic sites on the silica, resulting in a more symmetrical peak shape and better resolution.[3]

Experimental Protocol:

  • Stationary Phase: Prepare a column with silica gel (230-400 mesh).

  • Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane (DCM) or the initial mobile phase. If solubility is low, add a few drops of methanol. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Mobile Phase (Eluent): A typical mobile phase is a gradient of methanol in dichloromethane (DCM) with a constant 0.5-1% triethylamine (v/v) added to the entire solvent mixture.

    • Starting Eluent: 98:2:1 DCM/Methanol/TEA

    • Ending Eluent: 90:10:1 DCM/Methanol/TEA

  • Elution: Start with the lower polarity eluent and gradually increase the percentage of methanol to elute the compound. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator. The remaining TEA is volatile and will be removed under high vacuum.

Alternative Stationary Phases: If peak tailing persists, consider using neutral alumina or a reverse-phase (C18) column with an acidic mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[3]

Protocol 3: pH-Mediated Extractive Washing

This technique is useful for removing impurities that have a significantly different pKa than the target compound. It relies on selectively moving the compound or its impurities between aqueous and organic layers by adjusting the pH.

Causality:

  • At low pH (e.g., pH < 2): The carboxylic acid is protonated (-COOH) and the piperidine nitrogen is protonated (-NH₂⁺). The molecule carries a net positive charge and is likely water-soluble. Non-basic organic impurities can be extracted away with an organic solvent.

  • At high pH (e.g., pH > 11): The carboxylic acid is deprotonated (-COO⁻) and the piperidine nitrogen is in its free base form (-N:). The molecule carries a net negative charge and should be water-soluble. Non-acidic organic impurities can be extracted away.

  • At the Isoelectric Point (pI): The molecule exists as a zwitterion (-COO⁻ and -NH₂⁺). At this pH, zwitterions often exhibit minimal solubility in both aqueous and organic phases and may precipitate.[4] This must be avoided during an extraction but can sometimes be used for isolation.

Experimental Protocol (for removing neutral/basic impurities):

  • Dissolution: Dissolve the crude hydrochloride salt in water or a dilute HCl solution (pH ~2).

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract the solution one or more times with an immiscible organic solvent like ethyl acetate or DCM. This will remove non-polar and non-acidic impurities into the organic layer.

  • Isolation: The purified compound remains in the aqueous layer. It can be isolated by lyophilization (freeze-drying) or by carefully precipitating it by adjusting the pH towards its isoelectric point, followed by filtration.

Ph_Logic cluster_low_ph Low pH (e.g., 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., 12) low_ph_struct R-COOH Piperidine-NH₂⁺ (Net Positive Charge) low_ph_sol Water Soluble low_ph_struct->low_ph_sol pi_sol Insoluble (Precipitates) low_ph_sol->pi_sol Increase pH pi_struct R-COO⁻ Piperidine-NH₂⁺ (Zwitterion) pi_struct->pi_sol high_ph_sol Water Soluble pi_sol->high_ph_sol Increase pH high_ph_struct R-COO⁻ Piperidine-N (Net Negative Charge) high_ph_struct->high_ph_sol

Sources

Application Notes and Protocols: 4-(4-Bromophenyl)piperidine-4-carboxylic acid in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for CNS Drug Discovery

4-(4-Bromophenyl)piperidine-4-carboxylic acid is a synthetic heterocyclic compound that has garnered interest within the neuropharmacology community. Its rigid piperidine core, substituted with a bromophenyl group and a carboxylic acid moiety, presents a unique three-dimensional structure that makes it an attractive starting point for the synthesis of novel central nervous system (CNS) active agents. The presence of the bromine atom provides a convenient handle for further chemical modifications through various cross-coupling reactions, allowing for the exploration of a wide chemical space. Furthermore, the piperidine-4-carboxylic acid substructure is a well-established pharmacophore in compounds targeting neurotransmitter transporters, particularly the GABA transporters (GATs).[1] This document provides a detailed guide for researchers on the potential applications and experimental protocols involving 4-(4-Bromophenyl)piperidine-4-carboxylic acid in neuropharmacological research, with a primary focus on its utility as a scaffold for GABA uptake inhibitors.

Chemical Profile and Synthesis

PropertyValueReference
IUPAC Name 4-(4-bromophenyl)piperidine-4-carboxylic acidN/A
Molecular Formula C₁₂H₁₄BrNO₂N/A
Molecular Weight 284.15 g/mol N/A
CAS Number 145349-74-8N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and methanolN/A
Rationale for Synthetic Exploration

The synthesis of derivatives from 4-(4-Bromophenyl)piperidine-4-carboxylic acid allows for a systematic investigation of the structure-activity relationship (SAR) for various CNS targets. The key modifiable positions are the piperidine nitrogen, the carboxylic acid, and the bromine atom on the phenyl ring.

  • Piperidine Nitrogen: Alkylation or acylation at this position can significantly alter the compound's lipophilicity, basicity, and steric bulk, influencing its ability to cross the blood-brain barrier and its binding affinity to target proteins.

  • Carboxylic Acid: Esterification or amidation of the carboxylic acid can modulate the compound's pharmacokinetic properties and its interaction with the target's binding pocket.

  • Bromophenyl Group: The bromine atom can be replaced with a variety of other functional groups using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse substituents to probe specific interactions with the target protein.

Protocol 1: Synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid

Workflow for Synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid

A 1-Boc-4-piperidone C Intermediate Grignard Adduct A->C Grignard Reaction B 4-Bromophenylmagnesium bromide B->C E 1-Boc-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine C->E Dehydration D Dehydration G 1-Boc-4-(4-bromophenyl)piperidin-4-ol E->G Hydroboration- Oxidation F Hydroboration-Oxidation I 1-Boc-4-(4-bromophenyl)piperidine-4-carboxylic acid G->I Oxidation H Oxidation (e.g., Jones) K 4-(4-Bromophenyl)piperidine-4-carboxylic acid I->K Deprotection J Acidic Deprotection (e.g., TFA)

Caption: Plausible synthetic route to the target compound.

Step-by-Step Protocol:

  • Grignard Reaction: To a solution of 1-Boc-4-piperidone in anhydrous THF at 0 °C, add a solution of 4-bromophenylmagnesium bromide in THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dehydration: Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Purification: After completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude 1-Boc-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine by column chromatography.

  • Hydroboration-Oxidation: Dissolve the tetrahydropyridine in anhydrous THF and cool to 0 °C. Add a solution of borane-THF complex dropwise. Stir at room temperature for several hours. Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide followed by hydrogen peroxide.

  • Oxidation: To a solution of the resulting alcohol in acetone at 0 °C, add Jones reagent dropwise until a persistent orange color is observed.

  • Workup and Purification: Quench the reaction with isopropanol. Filter the mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate to yield 1-Boc-4-(4-bromophenyl)piperidine-4-carboxylic acid.

  • Deprotection: Dissolve the Boc-protected compound in dichloromethane and add trifluoroacetic acid. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to obtain 4-(4-Bromophenyl)piperidine-4-carboxylic acid as a solid.

Application in GABAergic Neurotransmission Research

The primary inhibitory neurotransmitter in the mammalian brain is γ-aminobutyric acid (GABA). The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs).[2] Inhibition of GATs prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic strategy for certain neurological and psychiatric disorders, such as epilepsy and anxiety.[3]

Hypothesized Mechanism of Action

Based on the structure-activity relationships of known GAT inhibitors like tiagabine, it is hypothesized that 4-(4-Bromophenyl)piperidine-4-carboxylic acid can serve as a scaffold for novel GAT inhibitors.[1] The piperidine-4-carboxylic acid moiety is thought to mimic the structure of GABA, allowing it to bind to the active site of the transporter. The 4-bromophenyl group likely occupies a lipophilic pocket within the transporter protein.

GABA Transporter Inhibition Pathway

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Compound 4-(4-Bromophenyl)piperidine- 4-carboxylic acid derivative Compound->GAT1 Inhibition Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal

Caption: Inhibition of GABA reuptake by a derivative.

Protocol 2: In Vitro GABA Uptake Assay

This protocol describes a method to assess the inhibitory activity of 4-(4-Bromophenyl)piperidine-4-carboxylic acid and its derivatives on GATs using a radiolabeled GABA uptake assay in cells expressing the transporter subtypes.[4]

Materials:

  • HEK293 cells stably expressing human GAT1, GAT2, GAT3, or BGT1

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • Test compounds (dissolved in DMSO)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well microplates

Workflow for In Vitro GABA Uptake Assay

A Plate GAT-expressing cells B Pre-incubate with test compound A->B C Add [³H]-GABA and unlabeled GABA B->C D Incubate to allow uptake C->D E Wash cells to remove excess [³H]-GABA D->E F Lyse cells E->F G Measure radioactivity with scintillation counter F->G H Calculate % inhibition and IC₅₀ G->H

Caption: Workflow for the in vitro GABA uptake assay.

Step-by-Step Protocol:

  • Cell Plating: Seed the GAT-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference inhibitor (e.g., tiagabine for GAT1) in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compound or vehicle (DMSO) for 15-20 minutes at room temperature.

  • GABA Uptake: Initiate the uptake by adding a mixture of [³H]-GABA and unlabeled GABA to each well. The final concentration of GABA should be close to the Km value for the respective transporter.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [³H]-GABA uptake in the presence of the test compound relative to the vehicle control. Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Results and Interpretation:

A potent GAT inhibitor will show a dose-dependent decrease in the amount of radioactivity in the cells. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the GABA uptake. By testing against different GAT subtypes, the selectivity of the compound can be determined.

CompoundGAT1 IC₅₀ (µM)GAT2 IC₅₀ (µM)GAT3 IC₅₀ (µM)BGT1 IC₅₀ (µM)
Tiagabine (Reference) ~0.1>100>100>100
Test Compound X 1.525>10050

This table provides an example of how to present the data. A compound with a low IC₅₀ for a specific GAT subtype and high IC₅₀ values for others is considered selective.

In Vivo Evaluation of Neuropharmacological Effects

Promising compounds identified in vitro should be further evaluated in vivo to assess their therapeutic potential for conditions like epilepsy and anxiety.

Protocol 3: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[5]

Materials:

  • Male Wistar rats or Swiss albino mice

  • Maximal electroshock stimulator with corneal electrodes

  • Test compound

  • Vehicle (e.g., 0.9% saline with a small amount of Tween 80)

  • Standard anticonvulsant drug (e.g., phenytoin)

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to different groups of animals. Include a positive control group receiving a standard anticonvulsant.

  • Pre-treatment Time: Allow for a pre-treatment time (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

  • Induction of Seizure: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension in each group is calculated. The ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis.

Protocol 4: Evaluation of Anxiolytic Activity (Elevated Plus Maze - EPM Test)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][7] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Materials:

  • Elevated plus maze apparatus

  • Male Wistar rats or Swiss albino mice

  • Test compound

  • Vehicle

  • Standard anxiolytic drug (e.g., diazepam)

  • Video tracking software

Step-by-Step Protocol:

  • Animal Acclimatization and Habituation: Acclimatize the animals to the testing room for at least one hour before the experiment.[8]

  • Drug Administration: Administer the test compound, vehicle, or a standard anxiolytic drug to different groups of animals (typically 30-60 minutes before the test).

  • Test Procedure: Place the animal in the center of the maze, facing one of the open arms.[7] Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

  • Data Recording: Record the animal's behavior using a video camera mounted above the maze.

  • Data Analysis: Analyze the video recordings to determine the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Interpretation: An increase in the time spent in the open arms and/or the number of entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic effect.

Conclusion and Future Directions

4-(4-Bromophenyl)piperidine-4-carboxylic acid represents a promising and versatile scaffold for the development of novel neuropharmacological agents. Its structural similarity to known GAT inhibitors makes it a prime candidate for the synthesis of new compounds targeting the GABAergic system for the potential treatment of epilepsy and anxiety disorders. The protocols outlined in this document provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of derivatives of this compound. Future research should focus on exploring the structure-activity relationship of a library of derivatives to optimize potency and selectivity for different GAT subtypes. Furthermore, given the structural overlap with scaffolds for other CNS targets, investigating the activity of these compounds on monoamine transporters could unveil additional therapeutic applications.

References

  • Iversen, L. L., & Neal, M. J. (1968). The uptake of [3H]GABA by slices of rat cerebral cortex. Journal of Neurochemistry, 15(10), 1141-1149.
  • File, S. E., & Pellow, S. (1985). The effects of putative anxiolytic and anxiogenic drugs in the elevated plus-maze test for anxiety in the rat. Pharmacology Biochemistry and Behavior, 23(1), 33-39.
  • Saify, Z. S., et al. (1995). Synthesis and analgesic activity of some derivatives of 4-acetyl-4-phenylpiperidine.
  • Kragholm, B., et al. (2013). Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. Neuropharmacology, 73, 129-137.
  • Bio-protocol. (2023). Radiolabeled [3H]-GABA kinetic uptake assay. Available at: [Link]

  • Leo, A., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211.
  • White, H. S., et al. (2002). The 6-Hz psychomotor seizure model: a new tool for identifying therapies for refractory partial seizures. Epilepsy Research, 50(1-2), 219-227.
  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. In Pre-Clinical Models (pp. 99-104). Humana, New York, NY.
  • ResearchGate. (2015). Structure activity relationship of selective GABA uptake inhibitors. Available at: [Link]

  • Gopi, H. N., et al. (2003). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 68(14), 5774–5778.
  • Kragholm, B., et al. (2013). Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. Neuropharmacology, 73, 129-137.
  • UCLA Research Safety & Animal Welfare Administration. (n.d.). Status Epilepticus in Rodents. Available at: [Link]

  • Khayate, Z., et al. (2011). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. British Journal of Pharmacology, 164(7), 1838–1849.
  • protocols.io. (2023). Elevated plus maze protocol. Available at: [Link]

  • Kowal, K., et al. (2014). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. European Journal of Medicinal Chemistry, 83, 256-273.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Kulkarni, S. K. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Experimental Biology, 37(1), 1-13.
  • White Rose eTheses Online. (n.d.). Synthesis of piperidines using organometallic chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Tiagabine. Available at: [Link]

  • ResearchGate. (2014). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. Available at: [Link]

  • ResearchGate. (2018). Screening of anticonvulsant effect of carvedilol on electrically induced convulsions in Wistar albino rats. Available at: [Link]

Sources

Application Notes & Protocols: N-Alkylation of 4-(4-Bromophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the N-Alkyl-4-arylpiperidine Scaffold

The 4-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics. The nitrogen atom of the piperidine ring serves as a critical "attachment point" for tailoring the pharmacological and pharmacokinetic properties of a drug candidate. Specifically, the N-alkylation of molecules like 4-(4-Bromophenyl)piperidine-4-carboxylic acid allows for the introduction of diverse substituents that can modulate target binding, selectivity, solubility, and metabolic stability.

This document provides a detailed guide for researchers and drug development professionals on the primary synthetic strategies for the N-alkylation of this specific substrate. We will explore the underlying chemical principles, provide field-tested, step-by-step protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Core Challenges & Chemoselectivity Considerations

The N-alkylation of 4-(4-Bromophenyl)piperidine-4-carboxylic acid presents a unique set of challenges that must be addressed through careful selection of reagents and reaction conditions.

  • Competing Nucleophiles: The substrate contains two primary nucleophilic sites: the secondary amine of the piperidine ring and the carboxylate group (or its conjugate base). Reaction conditions must be optimized to favor N-alkylation over O-alkylation (esterification).

  • Basicity: The piperidine nitrogen is basic and will be protonated under acidic conditions, rendering it non-nucleophilic. Conversely, the carboxylic acid can be deprotonated by strong bases, forming a carboxylate that could potentially interfere with the reaction.

  • Steric Hindrance: The quaternary carbon at the 4-position, bearing both a bromophenyl group and a carboxylic acid, creates a sterically congested environment around the piperidine ring, which can influence the approach of bulky electrophiles.[1]

The protocols detailed below are designed to navigate these challenges by leveraging chemoselective reagents and conditions.

Key Methodologies for N-Alkylation

Two primary, robust methods for the N-alkylation of secondary amines are particularly well-suited for this substrate: Reductive Amination and Direct Alkylation with Alkyl Halides .

Protocol 1: Reductive Amination

Reductive amination is a highly reliable and versatile method for forming carbon-nitrogen bonds.[2] It proceeds in two main steps: the formation of an intermediate iminium ion from the amine and a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction of this ion to the corresponding tertiary amine.[3] This one-pot process is often preferred due to its high chemoselectivity and the reduced risk of over-alkylation, a common side reaction in direct alkylations.[4]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[5] It is a mild and selective reducing agent that is incapable of reducing the starting aldehyde/ketone or the carboxylic acid on the substrate.[6][7] Its steric bulk and moderate reactivity allow it to preferentially reduce the more electrophilic iminium ion intermediate.[8] Unlike the more reactive sodium borohydride (NaBH₄), STAB can be added at the beginning of the reaction (one-pot) because it will not readily reduce the carbonyl starting material.[6]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction.[5] They are aprotic and effectively solubilize the reactants without interfering with the hydride reagent.[6]

  • Acid Catalyst (Optional): For reactions involving less reactive ketones, a catalytic amount of acetic acid can be used to accelerate the formation of the iminium ion.[5] However, for most aldehydes, it is not necessary.

Experimental Workflow: Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate & Carbonyl in Anhydrous DCM/DCE B Add NaBH(OAc)3 (STAB) Portion-wise A->B Under N2 atmosphere C Stir at Room Temp (2-24 h) B->C D Monitor by TLC/LC-MS C->D Until starting material is consumed E Quench with sat. NaHCO3 (aq) D->E F Extract with DCM E->F G Dry, Filter, Concentrate F->G H Purify by Column Chromatography or Crystallization G->H

Caption: General workflow for one-pot reductive amination.

Detailed Step-by-Step Protocol: Reductive Amination

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-(4-Bromophenyl)piperidine-4-carboxylic acid (1.0 eq.).

  • Reagent Addition: Add the desired aldehyde or ketone (1.1 - 1.5 eq.).

  • Solvent: Dissolve the mixture in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Stir for 10-15 minutes to ensure dissolution and initial iminium ion formation.

  • Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB, 1.5 - 2.0 eq.) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.

Protocol 2: Direct SN2 Alkylation

Direct alkylation involves the reaction of the secondary amine, acting as a nucleophile, with an electrophilic alkyl halide (e.g., R-Br, R-I).[9] This method is straightforward but requires careful control to prevent side reactions, most notably the formation of a quaternary ammonium salt through over-alkylation.[10]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base is essential to neutralize the hydrohalic acid (H-X) formed during the reaction.[10] This prevents the protonation and deactivation of the starting amine. Potassium carbonate (K₂CO₃) is a common, inexpensive choice. For more sensitive substrates or stronger alkylating agents, a hindered organic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is ideal as its steric bulk prevents it from competing as a nucleophile.[10]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is used to dissolve the reactants and facilitate the SN2 mechanism without interfering with the reaction.[10]

  • Alkyl Halide: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. The choice depends on the desired reactivity. Using a slight excess of the amine relative to the alkyl halide can help minimize over-alkylation.[10]

Detailed Step-by-Step Protocol: Direct Alkylation

  • Reaction Setup: To a round-bottom flask, add 4-(4-Bromophenyl)piperidine-4-carboxylic acid (1.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃, 2.0-3.0 eq. or DIPEA, 1.5-2.0 eq.).

  • Solvent: Add anhydrous DMF or acetonitrile to achieve a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: Add the alkyl halide (1.1 - 1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts if present. Dilute the filtrate with water and ethyl acetate.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol Comparison and Data Summary

FeatureProtocol 1: Reductive AminationProtocol 2: Direct SN2 Alkylation
Electrophile Aldehydes, KetonesAlkyl Halides (R-I, R-Br, R-Cl)
Key Reagent Sodium Triacetoxyborohydride (STAB)Non-nucleophilic base (K₂CO₃, DIPEA)
Advantages - High chemoselectivity[5]- Low risk of over-alkylation[4]- Broad substrate scope (primary & secondary alkyl groups)- Simple setup- Uses readily available alkyl halides
Disadvantages - Requires carbonyl compound, which may need to be synthesized- Hydride reagents are water-sensitive- Risk of over-alkylation to form quaternary salts[10]- Potential for competing elimination reactions with secondary/tertiary halides
Typical Solvents DCM, DCE, THF[5]DMF, Acetonitrile[10]
Typical Temp. Room TemperatureRoom Temperature to 70 °C

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive reagents (e.g., STAB degraded by moisture)- Insufficiently reactive electrophile- Protonation of amine (in direct alkylation)- Use fresh, anhydrous reagents and solvents.- For direct alkylation, switch to a more reactive alkyl iodide or increase reaction temperature.- Ensure sufficient base is present in direct alkylation protocols.
Formation of Side Products - Over-alkylation in direct alkylation method- Competing esterification of the carboxylic acid- Use a smaller excess of alkyl halide or add it slowly via syringe pump.[10]- Use reductive amination, which is less prone to this issue.- Avoid strong bases and high temperatures that may promote esterification.
Difficult Purification - Residual DMF from direct alkylation- Complex mixture of products- Perform multiple aqueous washes during work-up to remove DMF.- Re-evaluate reaction conditions to improve selectivity before repeating the synthesis.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Royal Society of Chemistry. (n.d.). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. [Link]

  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • Harvard University. (n.d.). Myers Chem 115: Reductive Amination. [Link]

  • ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. [Link]

  • National Institutes of Health. (n.d.). A practical catalytic reductive amination of carboxylic acids. [Link]

  • National Institutes of Health. (2017). Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • Reddit. (2025). Reductive animations with Sodium Triacetoxyborohydride (STAB). [Link]

  • Chemistry LibreTexts. (2015). Alkylation of Amines by Alkyl Halides. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2025). Reductive Amination | Synthesis of Amines. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • National Institutes of Health. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important piperidine derivative. As a key building block in medicinal chemistry, particularly for analgesics and psychoactive agents, a robust and reproducible synthesis is crucial.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure your success.

I. Synthetic Strategy Overview

The most common and reliable route to 4-(4-Bromophenyl)piperidine-4-carboxylic acid involves a two-step process starting from a commercially available or synthesized N-protected cyano-piperidine precursor. The general workflow is outlined below:

Synthetic_Workflow cluster_0 Step 1: Nitrile Hydrolysis cluster_1 Step 2: Deprotection Start tert-Butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate Hydrolysis Strong Acidic Hydrolysis Start->Hydrolysis e.g., Conc. HCl, H2SO4 Intermediate N-Boc-4-(4-Bromophenyl)piperidine-4-carboxylic acid Hydrolysis->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection e.g., Conc. HCl, TFA Final_Product 4-(4-Bromophenyl)piperidine-4-carboxylic acid (often as HCl salt) Deprotection->Final_Product caption General Synthetic Workflow.

Caption: General Synthetic Workflow.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

A. Starting Material and Precursor Synthesis

Question 1: I am having trouble synthesizing the precursor, tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate. What are the common pitfalls?

Answer: The synthesis of this precursor typically involves the alkylation of 4-bromophenylacetonitrile with an N-Boc protected bis(2-haloethyl)amine. Key challenges and solutions are summarized below:

ChallengeProbable CauseRecommended Solution
Low Yield of Alkylation - Weak base. - Incomplete reaction. - Side reactions.- Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation of the acetonitrile. - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. - Maintain a low reaction temperature (e.g., -78°C to 0°C) during the addition of the alkylating agent to minimize side reactions.
Formation of Dialkylated Product - Excess alkylating agent. - Rapid addition of reagents.- Use a stoichiometric amount or a slight excess of the 4-bromophenylacetonitrile relative to the bis(2-haloethyl)amine. - Add the alkylating agent slowly to the deprotonated acetonitrile solution.
Difficulty in Purifying the Precursor - Presence of unreacted starting materials. - Formation of closely related impurities.- Utilize column chromatography on silica gel for purification. A gradient elution with a hexane/ethyl acetate solvent system is often effective. - Recrystallization from a suitable solvent like isopropanol can also yield a highly pure product.[2]

A common route for the synthesis of the 4-bromophenylacetonitrile starting material is from 4-bromotoluene, which is a readily available and inexpensive raw material.[2]

B. Nitrile Hydrolysis

Question 2: My nitrile hydrolysis to the carboxylic acid is sluggish or incomplete. How can I drive the reaction to completion?

Answer: The hydrolysis of a sterically hindered quaternary nitrile can be challenging. Here are some key considerations:

  • Reaction Conditions: This transformation requires harsh conditions. A mixture of concentrated hydrochloric acid and acetic acid, or concentrated sulfuric acid at elevated temperatures (reflux) is often necessary. The choice of acid can influence the reaction rate and selectivity.

  • Reaction Time: These hydrolyses can be slow. It is crucial to monitor the reaction progress, for instance by taking aliquots and analyzing them via LC-MS or by observing the disappearance of the nitrile peak in the IR spectrum. Reaction times of 24-48 hours are not uncommon.

  • Microwave Chemistry: The use of microwave irradiation can significantly accelerate the hydrolysis. This technique can reduce reaction times from days to hours.

Question 3: I am observing significant decarboxylation as a side reaction during hydrolysis. How can I prevent this?

Answer: Decarboxylation can occur under harsh acidic and high-temperature conditions. To minimize this:

  • Temperature Control: Carefully control the reaction temperature. While heat is necessary, excessive temperatures can promote decarboxylation. Try to find the minimum temperature required for a reasonable reaction rate.

  • Stepwise Approach: A two-step hydrolysis may be beneficial. First, hydrolyze the nitrile to the corresponding amide under milder conditions. Then, isolate the amide and hydrolyze it to the carboxylic acid. This can sometimes provide a cleaner reaction.[3]

C. Deprotection and Purification

Question 4: The Boc deprotection of the piperidine nitrogen seems to be causing product degradation. What are the best practices?

Answer: While the Boc group is typically removed under acidic conditions, the choice of acid and reaction conditions is important to avoid unwanted side reactions.

  • Reagent Selection: A solution of HCl in a solvent like 1,4-dioxane or ethyl acetate is a standard and effective method for Boc deprotection.[4] Trifluoroacetic acid (TFA) in dichloromethane is another common choice.

  • Temperature: The deprotection is usually carried out at room temperature. If the reaction is slow, gentle warming can be applied, but this should be done with caution to prevent side reactions.

  • Work-up: After deprotection, it is important to carefully neutralize the reaction mixture or to precipitate the hydrochloride salt of the product. The hydrochloride salt is often a stable, crystalline solid that is easier to handle and purify.[1][5]

Question 5: I am struggling with the final purification of 4-(4-Bromophenyl)piperidine-4-carboxylic acid. It seems to be poorly soluble.

Answer: The zwitterionic nature of the final product can lead to solubility issues.

  • Purification as the HCl Salt: Purifying the compound as its hydrochloride salt can improve its solubility in polar solvents and facilitate crystallization.[5]

  • Recrystallization: For the hydrochloride salt, recrystallization from a solvent mixture such as isopropanol/water or ethanol/ether can be effective.[6]

  • Ion-Exchange Chromatography: If conventional purification methods fail, ion-exchange chromatography can be a powerful technique for purifying amino acids.

Troubleshooting_Logic Start Synthesis Issue Step Identify Reaction Step Start->Step Alkylation Precursor Synthesis (Alkylation) Step->Alkylation Step 1a Hydrolysis Nitrile Hydrolysis Step->Hydrolysis Step 1b Deprotection Boc Deprotection Step->Deprotection Step 2 Purification Final Purification Step->Purification Final Low_Yield Low Yield? Alkylation->Low_Yield Incomplete_Rxn Incomplete Reaction? Hydrolysis->Incomplete_Rxn Degradation Degradation? Deprotection->Degradation Solubility_Issue Solubility Issues? Purification->Solubility_Issue Sol_Alkylation Check Base Strength & Temperature Low_Yield->Sol_Alkylation Yes Sol_Hydrolysis Increase Temp/Time Use Microwave Incomplete_Rxn->Sol_Hydrolysis Yes Sol_Deprotection Milder Acid Control Temperature Degradation->Sol_Deprotection Yes Sol_Purification Purify as HCl Salt Recrystallize Solubility_Issue->Sol_Purification Yes

Caption: Troubleshooting Decision Tree.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Synthesis of tert-Butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate
  • To a solution of 4-bromophenylacetonitrile in anhydrous THF at -78°C under an inert atmosphere, add a strong base (e.g., LDA or NaH) dropwise.

  • Stir the mixture at -78°C for 1 hour.

  • Add a solution of tert-butyl bis(2-chloroethyl)carbamate in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid Hydrochloride
  • To tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate, add a mixture of concentrated hydrochloric acid and glacial acetic acid.[5]

  • Heat the mixture to reflux and monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the acetic acid.

  • Add a suitable solvent like isopropanol to the residue to induce precipitation of the hydrochloride salt.[6]

  • Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product.

IV. References

  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents. (n.d.). Retrieved from

  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents. (n.d.). Retrieved from

  • boric acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction - ResearchGate. (n.d.). Retrieved from [Link]

  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate - Quick Company. (n.d.). Retrieved from [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. (n.d.). Retrieved from

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - NIH. (n.d.). Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS - Technical Disclosure Commons. (2024, May 27). Retrieved from [Link]

  • US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents. (n.d.). Retrieved from

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. (n.d.). Retrieved from

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed. (2012, April 1). Retrieved from [Link]

  • Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed. (2018, December 10). Retrieved from [Link]

  • DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents. (n.d.). Retrieved from

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. (2022, June 14). Retrieved from [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31). Retrieved from [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. (2024, October 12). Retrieved from [Link]

  • CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents. (n.d.). Retrieved from

Sources

Technical Support Center: Navigating Scale-Up Challenges in 4-(4-Bromophenyl)piperidine-4-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(4-Bromophenyl)piperidine-4-carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development to address the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity and success of your work.

Introduction to the Synthesis

4-(4-Bromophenyl)piperidine-4-carboxylic acid is a crucial building block in the development of various pharmaceutical agents.[1] Its synthesis typically involves multiple steps, with one common and effective route starting from tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate. This process involves the simultaneous deprotection of the Boc group and hydrolysis of the nitrile to a carboxylic acid under strong acidic conditions.[2] While this method is robust, scaling up presents several challenges that can impact yield, purity, and overall process efficiency.

This guide will focus on troubleshooting the key steps of this synthetic route, offering practical solutions and the scientific reasoning behind them.

Troubleshooting Guide: Common Scale-Up Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Incomplete Reaction and Low Yield

Question: My large-scale reaction is showing incomplete conversion from the nitrile precursor, resulting in a low yield of the final carboxylic acid. What are the likely causes and how can I optimize the reaction for better conversion?

Answer: Incomplete conversion during the scale-up of the hydrolysis and deprotection step is a frequent challenge. Several factors can contribute to this issue:

  • Insufficient Acid Concentration or Stoichiometry: On a larger scale, ensuring a homogenous and effective concentration of the acid catalyst (typically concentrated HCl) is critical. Localized dilutions or inadequate molar equivalents can lead to sluggish or stalled reactions.

    • Causality: The reaction mechanism involves protonation of both the Boc-protecting group for its removal and the nitrile for its hydration to an amide and subsequent hydrolysis to the carboxylic acid.[2] Insufficient acid will slow down these key steps.

    • Solution: Carefully calculate and ensure the addition of the correct molar excess of concentrated hydrochloric acid. For larger volumes, consider controlled addition to manage any exotherms and maintain a consistent acid concentration throughout the reaction mixture.

  • Inadequate Heat Transfer and Temperature Control: Maintaining a consistent reflux temperature is crucial for driving the reaction to completion.[2] In larger reactors, inefficient heating or the presence of "cold spots" can lead to incomplete conversion.

    • Causality: The hydrolysis of the intermediate amide to the carboxylic acid is often the rate-limiting step and requires sufficient thermal energy.

    • Solution:

      • Utilize a reactor with an appropriate heating mantle or jacketed system to ensure uniform heat distribution.

      • Employ overhead stirring with a properly sized impeller to ensure good mixing and prevent temperature gradients.

      • Monitor the internal reaction temperature, not just the heating bath temperature.

  • Extended Reaction Time Considerations: While laboratory-scale reactions may proceed to completion within a certain timeframe, larger batches may require longer reaction times due to the aforementioned factors.[2]

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the point of complete consumption of the starting material and intermediates. Do not rely solely on the timeframes established at the lab scale.

ParameterLaboratory Scale (Typical)Pilot/Production Scale (Considerations)Impact on Reaction Efficiency
Reaction Time 24-48 hoursMay require > 72 hoursIncomplete conversion if time is not extended.[2]
Temperature Reflux (~110°C)Ensure consistent internal reflux temperature.Poor heat transfer can lead to lower yields.
HCl Concentration Concentrated (37%)Maintain effective concentration throughout the batch.Slower reaction rates if diluted.
Issue 2: Product Purity and Discoloration

Question: My isolated 4-(4-Bromophenyl)piperidine-4-carboxylic acid is off-color (e.g., brown or yellow) and contains impurities. What are the potential side reactions, and how can I improve the purity of my final product?

Answer: Product discoloration and impurities are often indicative of side reactions or degradation, which can be exacerbated at a larger scale.

  • Formation of Byproducts:

    • Incomplete Hydrolysis: Residual amide intermediate is a common impurity if the reaction is not driven to completion.

    • Decarboxylation: At elevated temperatures for prolonged periods, decarboxylation of the product can occur, leading to the formation of 4-(4-bromophenyl)piperidine.

    • Oxidation: The piperidine ring and the bromophenyl group can be susceptible to oxidation, especially in the presence of air at high temperatures, leading to colored impurities.[3]

  • Troubleshooting and Minimization Strategies:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[3]

    • Controlled Reaction Conditions: Avoid excessive temperatures or prolonged reaction times beyond what is necessary for complete conversion to limit degradation.[3]

    • Purification Strategy:

      • Chromatography Avoidance: Due to the high polarity of the hydrochloride salt of the product, column chromatography can be challenging.[2]

      • Recrystallization: A well-optimized recrystallization is often the most effective purification method. An ethanol/water mixture (e.g., 1:4 v/v) has been shown to be effective in achieving high purity (>99%).[2]

Issue 3: Challenges in Product Isolation and Handling

Question: I am having difficulty with the workup and isolation of the final product. It is difficult to filter and dry, and sometimes appears hygroscopic. What are the best practices for isolation at scale?

Answer: The physical properties of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride can present challenges during isolation.

  • Crude Product Isolation:

    • Procedure: After the reaction is complete, the mixture is typically concentrated in vacuo to remove excess HCl and water, yielding a solid.[2]

    • Challenge: On a larger scale, complete removal of volatiles can be time-consuming and require efficient vacuum systems.

  • Filtration and Drying:

    • Challenge: The product may initially precipitate as a fine, difficult-to-filter solid.

    • Solution:

      • Controlled Crystallization: During recrystallization, allow for slow cooling to promote the formation of larger, more easily filterable crystals.

      • Washing: Wash the filter cake with a cold, non-solubilizing solvent to remove residual impurities.

      • Drying: The hydrochloride salt can be hygroscopic. Drying under vacuum at a slightly elevated temperature is recommended. For complete removal of residual water, lyophilization can be an effective, albeit less scalable, option.[2]

Experimental Workflow and Decision-Making

The following diagram illustrates a typical workflow for the synthesis and purification, highlighting key decision points for troubleshooting.

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Troubleshooting start Start: tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate reaction Reflux in Concentrated HCl start->reaction monitoring Reaction Monitoring (HPLC/LC-MS) reaction->monitoring check_completion Complete Conversion? monitoring->check_completion concentration Concentration in vacuo crude_solid Crude Solid concentration->crude_solid recrystallization Recrystallization (e.g., EtOH/Water) crude_solid->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying (Vacuum Oven) filtration->drying check_purity Purity > 99%? drying->check_purity check_completion->reaction No (Extend Time/Check Temp) check_completion->concentration Yes check_purity->recrystallization No (Re-crystallize) final_product Final Product: 4-(4-Bromophenyl)piperidine-4-carboxylic acid HCl check_purity->final_product Yes

Caption: Troubleshooting workflow for the synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use a Boc-protected starting material? A: Yes, the use of an N-protected piperidine derivative, such as with a Boc group, is highly recommended. It prevents potential side reactions involving the basic piperidine nitrogen during earlier synthetic steps and allows for a cleaner conversion to the final product.[4]

Q2: Can I use a different acid for the hydrolysis and deprotection? A: While other strong acids like sulfuric acid could theoretically work, hydrochloric acid is well-documented and advantageous as it forms the hydrochloride salt of the product in situ, which can aid in its isolation and stability.[2]

Q3: What are the key safety precautions for this process at scale? A: Handling large quantities of concentrated hydrochloric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat. The reaction should be conducted in a well-ventilated area or a fume hood to avoid inhalation of corrosive vapors. Ensure proper procedures are in place for quenching and neutralizing acidic waste streams.

Q4: My final product has a broad melting point range. What does this indicate? A: A broad melting point range is typically a sign of impurities. This could be due to residual starting material, intermediates, or byproducts. Further purification, such as an additional recrystallization, is recommended.

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step methodology for the purification of crude 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride.

  • Dissolution: In a suitable reactor, suspend the crude solid in a minimal amount of a 1:4 mixture of ethanol and water.

  • Heating: Gently heat the mixture with stirring until a clear solution is obtained. Avoid boiling for extended periods to prevent product degradation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. For optimal crystal growth, avoid rapid cooling.

  • Crystallization: Further cool the mixture in an ice bath to maximize the precipitation of the purified product.

  • Isolation: Collect the crystals by filtration, for instance, using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50-60°C until a constant weight is achieved.

Caption: Step-by-step recrystallization protocol for purification.

References
  • CN112645902A - Synthetic method of 1-(4-bromophenyl)
  • 4-Phenylpiperidine-4-carboxylic acid hydrochloride - Chem-Impex. (URL: [Link])

  • Process for Preparation of Piperidine Carboxylic Acid - Google P
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (URL: [Link])

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Arylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-arylpiperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical structural motif. The 4-arylpiperidine scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutics. However, its synthesis is not without challenges, often requiring careful optimization of reaction conditions to achieve desired yields and purity.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these reactions. We will focus on the most prevalent and versatile method for constructing the C(sp³)-C(sp²) bond: the Palladium-Catalyzed Suzuki-Miyaura cross-coupling reaction.

Section 1: The Suzuki-Miyaura Coupling for 4-Arylpiperidine Synthesis

The Suzuki-Miyaura reaction is the cornerstone of modern C-C bond formation, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives. The reaction couples an organoboron species (e.g., an arylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] For our application, this involves coupling a protected 4-halopiperidine or a piperidine-4-yl triflate with a suitable arylboronic acid.

The "Why": Understanding the Catalytic Cycle

Success in the lab begins with understanding the underlying mechanism. Every optimization choice is an intervention in this cycle. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or C-OTf) bond of the piperidine substrate. This is often the rate-limiting step, particularly for less reactive electrophiles like chlorides.

  • Transmetalation: The aryl group is transferred from the boron atom to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.

  • Reductive Elimination: The newly formed 4-arylpiperidine product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[2]

// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex", shape=ellipse]; Transmetal [label="Transmetalation\nComplex", shape=ellipse]; Product_Complex [label="Aryl-Piperidinyl-Pd(II)", shape=ellipse];

// Reactant & Product Nodes Piperidine_X [label="4-Halo-Piperidine\n(R-X)", shape=plaintext]; Aryl_BOH [label="Ar-B(OR)2", shape=plaintext]; Base [label="Base (e.g., K3PO4)", shape=plaintext]; Product [label="4-Arylpiperidine\n(Ar-R)", shape=plaintext];

// Edges representing the cycle Pd0 -> OxAdd [label=" Oxidative\n Addition"]; OxAdd -> Transmetal [label="Transmetalation"]; Transmetal -> Product_Complex [label="Ligand Exchange"]; Product_Complex -> Pd0 [label=" Reductive\n Elimination"];

// Edges for reactants and products Piperidine_X -> OxAdd [style=dashed, arrowhead=vee]; Aryl_BOH -> Transmetal [style=dashed, arrowhead=vee]; Base -> Transmetal [style=dashed, arrowhead=vee]; Product_Complex -> Product [style=dashed, arrowhead=vee];

// Appearance {rank=same; Pd0; Product_Complex;} {rank=same; OxAdd; Transmetal;} }

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A General Experimental Protocol

This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Materials:

  • N-Protected 4-halopiperidine (e.g., N-Boc-4-iodopiperidine) (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄) (1–5 mol%)[3]

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0–3.0 equiv)[4]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME/Water mixture)

Procedure:

  • To a dry reaction flask, add the N-protected 4-halopiperidine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium precatalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses the most common issues encountered during the synthesis.

Problem / ObservationQ: What is the likely cause and how can I fix it?
No Reaction or Very Low Conversion A: This often points to an inactive catalyst or suboptimal reaction conditions. Causality & Solution: 1. Catalyst Inactivation: The Pd(0) species is sensitive to oxygen. Ensure your solvent and reaction vessel are rigorously degassed and maintained under an inert atmosphere. Consider using a more air-stable precatalyst. 2. Inefficient Oxidative Addition: If using an aryl chloride, this step is particularly challenging. Switch to a more reactive halide (I > Br > Cl) or employ a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos with a G2 or G3 precatalyst) designed to facilitate this step.[6] 3. Poor Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system, such as Toluene, CPME, or a mixture like Dioxane/Water (9:1).[7]
Significant Side Product: Dehalogenation A: You are observing the formation of the N-protected piperidine without the aryl group. Causality & Solution: 1. Proto-deboronation: The arylboronic acid can be cleaved by water/protons before it transmetalates. Use rigorously anhydrous conditions and ensure the base is of high quality. Sometimes, using the corresponding boronate ester (e.g., a pinacol ester) can mitigate this issue. 2. β-Hydride Elimination: While less common for this specific substrate, it can be a competing pathway. Optimizing the ligand and temperature may help.[8]
Significant Side Product: Homo-coupling A: You are observing the formation of biaryl (Ar-Ar) species from the coupling of two arylboronic acid molecules. Causality & Solution: This side reaction is often promoted by the presence of oxygen or an excess of palladium catalyst. Ensure thorough degassing. Lowering the catalyst loading (e.g., from 5 mol% to 1-2 mol%) can often suppress this pathway.
Reaction Stalls at ~50% Conversion A: The catalyst may be dying over the course of the reaction. Causality & Solution: 1. Ligand Degradation or Catalyst Precipitation: The chosen ligand may not be stable at the reaction temperature, or the palladium species may be precipitating out of solution. Try a more robust ligand or a different solvent. In some cases, adding a second portion of the catalyst mid-reaction can restart a stalled reaction. 2. Inhibitory Effects: If using an iodide, the generated iodide ions can sometimes inhibit the catalyst. Using bidentate ligands like DPPF can sometimes prevent the formation of inhibitory palladium-iodide dimers.[8]
Product is Difficult to Purify A: The crude product contains persistent impurities, such as residual tin or boron compounds, or is difficult to separate from byproducts. Causality & Solution: 1. Boronic Acid Residues: After aqueous workup, perform an extractive wash with a dilute base (e.g., 1M NaOH) to remove acidic boronic acid residues. 2. Chromatography Issues: 4-Arylpiperidines can be basic and may streak on silica gel. Consider treating the silica gel with triethylamine (typically 1% in the eluent) or using alumina for chromatography. An acid/base extraction can also be a powerful purification tool for these compounds.[5]

Section 2: Frequently Asked Questions (FAQs) for Deeper Optimization

Q1: How do I choose the right palladium source? Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst?

A: While classic sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, they require in situ reduction to the active Pd(0) state, which can sometimes be inefficient and lead to higher required catalyst loadings.[7]

  • Senior Scientist Insight: For consistency, reproducibility, and lower catalyst loadings, precatalysts are highly recommended .[6] Buchwald's palladacycle precatalysts (e.g., G2, G3, G4) are designed for the rapid and clean generation of the active L-Pd(0) species upon exposure to a base. This avoids variability in the initial reduction step and often leads to cleaner reactions.[7]

Q2: What is the role of the base, and how do I select the best one?

A: The base is critical for activating the boronic acid in the transmetalation step. The choice of base can dramatically impact the reaction outcome.

  • Inorganic Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. K₃PO₄ is often a good starting point for many Suzuki couplings.[3] Cs₂CO₃ is more soluble in organic solvents and can be effective where other bases fail.[7]

  • Causality: The particle size and surface area of inorganic bases can affect reaction rates, especially in scale-up scenarios where agitation becomes a factor. Grinding the base before use can sometimes improve performance.[7]

// Nodes Start [label="Reaction Failed\n(Low Yield / No Product)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Is the Catalyst Active?", shape=ellipse, fillcolor="#FBBC05"]; Check_Conditions [label="Are Conditions Optimal?", shape=ellipse, fillcolor="#FBBC05"]; Check_Reagents [label="Are Reagents Pure/Correct?", shape=ellipse, fillcolor="#FBBC05"];

// Catalyst Path Degas [label="Action: Degas Solvent Rigorously\nUse Inert Atmosphere", fillcolor="#F1F3F4"]; Precatalyst [label="Action: Switch to a Precatalyst\n(e.g., G3-XPhos)", fillcolor="#F1F3F4"];

// Conditions Path Ligand [label="Issue: Halide Reactivity (e.g., Ar-Cl)\nAction: Use Bulky, Electron-Rich Ligand", fillcolor="#F1F3F4"]; Solvent [label="Issue: Solubility\nAction: Change Solvent (Toluene, CPME, Dioxane/H2O)", fillcolor="#F1F3F4"]; Temperature [label="Issue: Slow Reaction\nAction: Increase Temperature (80 -> 110 °C)", fillcolor="#F1F3F4"];

// Reagents Path Boronic_Acid [label="Action: Check Boronic Acid Quality\n(Consider Pinacol Ester)", fillcolor="#F1F3F4"]; Base [label="Action: Screen Bases\n(K3PO4, Cs2CO3)", fillcolor="#F1F3F4"];

Success [label="Re-run Experiment", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Catalyst; Start -> Check_Conditions; Start -> Check_Reagents;

Check_Catalyst -> Degas; Degas -> Precatalyst; Precatalyst -> Success;

Check_Conditions -> Ligand; Ligand -> Solvent; Solvent -> Temperature; Temperature -> Success;

Check_Reagents -> Boronic_Acid; Boronic_Acid -> Base; Base -> Success; }

Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura reaction.

Q3: My aryl partner has sensitive functional groups. How can I adapt the conditions?

A: This is a key advantage of modern cross-coupling. If your substrate is sensitive to strong bases or high temperatures, you have several options:

  • Weaker Bases: Try milder bases like K₂CO₃ or even organic bases.[7]

  • Lower Temperatures: A highly active catalyst system (e.g., a modern precatalyst with a bulky biarylphosphine ligand) can often allow the reaction to proceed efficiently at lower temperatures (e.g., 40–60 °C), preserving sensitive functionalities.[7]

Q4: Should I use an aryl bromide or an aryl iodide?

A: The reactivity order for the oxidative addition step is generally I > Br > OTf > Cl.[7]

  • Iodides: Are the most reactive and are excellent for difficult couplings. However, they are more expensive, and the iodide generated in the reaction can sometimes act as a catalyst inhibitor with certain ligand systems.[8]

  • Bromides: Represent a good balance of reactivity and cost, making them a common choice for initial screening and scale-up.

  • Chlorides: Are the least reactive but are often the most cost-effective starting materials. Their use almost always requires a high-performance catalyst system with specialized ligands.[6]

References
  • ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Journal of the American Chemical Society. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • ACS Publications. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

  • PubMed. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura coupling reaction (reactions carried out.... [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Google Patents.
  • Wikipedia. Pictet–Spengler reaction. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • PubMed. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. [Link]

  • PubMed. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. [Link]

  • PubMed Central. Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Royal Society of Chemistry. A synthetic route to 1,4-disubstituted tetrahydro-β-carbolines and tetrahydropyranoindoles via ring-opening/Pictet–Spengler reaction of aziridines and epoxides with indoles/aldehydes. [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

  • PubMed. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. [Link]

  • Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • ACS Publications. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Thieme. Diastereoselective α-(Hetero)Arylation of 4-Silyloxy Piperidines. [Link]

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

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stability issues of 4-(4-Bromophenyl)piperidine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(4-Bromophenyl)piperidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. Understanding and controlling its stability is paramount for generating reproducible and reliable experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 4-(4-Bromophenyl)piperidine-4-carboxylic acid.

Q1: What are the primary factors that affect the stability of 4-(4-Bromophenyl)piperidine-4-carboxylic acid in solution?

A1: The stability of this molecule is influenced by its chemical structure, which contains three key functional groups: a secondary amine within a piperidine ring, a carboxylic acid, and a bromophenyl group.[1] Consequently, its stability is sensitive to several factors including pH, exposure to oxidizing agents, temperature, and light.[2][3][4] The piperidine nitrogen is susceptible to oxidation, while the carboxylic acid moiety can undergo decarboxylation at elevated temperatures.[4]

Q2: I'm observing a gradual decrease in the peak area of my compound during HPLC analysis of a stock solution. What is the likely cause?

A2: A decreasing peak area over time is a classic indicator of compound degradation.[4] Given the structure, the most probable causes in a typical laboratory setting are oxidation of the piperidine ring by dissolved atmospheric oxygen or slow thermal degradation if the solution is not stored at a sufficiently low temperature. Photodegradation can also occur if the solution is exposed to light, especially UV wavelengths.[4][5] It is crucial to perform forced degradation studies to understand the specific degradation pathways under your experimental conditions.[6][7]

Q3: What are the optimal storage conditions for solutions of 4-(4-Bromophenyl)piperidine-4-carboxylic acid?

A3: To ensure maximum stability, stock solutions should be stored under specific conditions. For short-term storage (1 month), refrigeration at -20°C is recommended. For long-term storage (up to 6 months), freezing at -80°C is advised.[8] It is critical to aliquot the solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[5]

Q4: Which solvents are recommended for dissolving this compound, and does the solvent choice impact stability?

A4: The choice of solvent is critical. Due to its zwitterionic nature at neutral pH and the lipophilic bromophenyl group, solubility can be challenging.[1]

  • Organic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used to prepare high-concentration stock solutions.

  • Aqueous Solvents: The compound's solubility in water is highly pH-dependent. It is more soluble in acidic or basic aqueous solutions where it forms the corresponding salt (ammonium or carboxylate). However, be aware that extreme pH can accelerate degradation. When preparing aqueous solutions, using a buffer system is recommended to maintain a stable pH. For any stability studies, it is important to select solvents that do not themselves degrade or produce reactive species; for instance, acetonitrile is often preferred over methanol in photostability studies to avoid the formation of methoxy radicals.[9]

Q5: My solution has developed a yellow or brown tint. What does this indicate?

A5: A change in color often signifies the formation of degradation products, particularly through oxidative pathways.[10] The bromophenyl moiety or the piperidine ring can undergo oxidation to form chromophoric (color-absorbing) species. If you observe a color change, the solution's integrity is compromised, and it should be discarded. Preparing fresh solutions from solid material is the best practice to ensure the accuracy of your experiments.[11]

Section 2: Troubleshooting Guide for Solution Instability

When encountering inconsistent results, such as loss of compound potency or the appearance of unexpected peaks in your chromatogram, a systematic approach is necessary to diagnose the issue.

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving stability issues with your 4-(4-Bromophenyl)piperidine-4-carboxylic acid solutions.

TroubleshootingWorkflow start Problem: Inconsistent Results (e.g., Peak Area Decrease, New Peaks) review Step 1: Review Solution Preparation & Storage Protocol start->review check_solvent Is the solvent appropriate and high-purity? (e.g., DMSO, buffered aqueous solution) review->check_solvent check_ph Is the pH of the aqueous solution controlled and documented? review->check_ph check_temp Was the solution stored at the correct temperature? (-20°C or -80°C) review->check_temp check_light Was the solution protected from light? (Amber vials, foil) review->check_light identify Step 2: Identify Potential Degradation Pathway check_solvent->identify check_ph->identify check_temp->identify check_light->identify path_ox Oxidation: - Exposed to air? - Peroxides in solvent? identify->path_ox path_dec Decarboxylation: - Exposed to high heat? identify->path_dec path_pho Photodegradation: - Exposed to ambient or UV light? identify->path_pho correct Step 3: Implement Corrective Actions path_ox->correct path_dec->correct path_pho->correct action_fresh Prepare fresh solutions for each experiment correct->action_fresh action_degas Degas solvents to remove oxygen correct->action_degas action_protect Use inert gas (N2, Ar) overlay correct->action_protect action_aliquot Aliquot stocks to avoid freeze-thaw cycles correct->action_aliquot action_validate Perform a forced degradation study to confirm stability under your conditions correct->action_validate

Caption: A workflow for troubleshooting solution instability.

Section 3: Key Degradation Pathways

Understanding the potential chemical transformations of 4-(4-Bromophenyl)piperidine-4-carboxylic acid is essential for preventing its degradation. The primary pathways are oxidation, decarboxylation, and photodegradation.

DegradationPathways cluster_main 4-(4-Bromophenyl)piperidine-4-carboxylic acid cluster_pathways cluster_products mol Parent Molecule - Piperidine (Secondary Amine) - Carboxylic Acid - Bromophenyl Ring oxidation Oxidation (O2, H2O2) mol->oxidation decarboxylation Decarboxylation (Heat, Δ) mol->decarboxylation photodegradation Photodegradation (Light, hν) mol->photodegradation n_oxide N-Oxide Formation oxidation->n_oxide ring_opened Ring-Opened Products oxidation->ring_opened decarboxylated 4-(4-Bromophenyl)piperidine decarboxylation->decarboxylated photoproducts Radical-derived Species photodegradation->photoproducts

Caption: Potential degradation pathways of the parent molecule.

  • Oxidation : The secondary amine of the piperidine ring is a prime target for oxidation.[2][4] This can be initiated by atmospheric oxygen, trace metal ions, or residual peroxides in solvents like THF or ether. The reaction can lead to the formation of a piperidine N-oxide or more complex ring-opened products. The bromophenyl ring is generally stable to mild oxidation but can be degraded under harsh oxidative conditions.[12]

  • Decarboxylation : Carboxylic acids, particularly when there is a stabilizing group at the alpha-position, can lose carbon dioxide (CO₂) upon heating.[4][13] While this compound is relatively stable at room temperature, prolonged heating of solutions can promote decarboxylation to yield 4-(4-bromophenyl)piperidine. This reaction can sometimes be catalyzed by acidic or basic conditions.[14]

  • Photodegradation : Aromatic compounds and amines can absorb UV and visible light, which can provide the energy to initiate degradation via radical mechanisms.[4][5] The carbon-bromine bond can also be susceptible to photolytic cleavage. This pathway is a significant concern for solutions left on a lab bench or in clear glass vials.

Section 4: Experimental Protocol: Forced Degradation Study

To proactively understand the stability of 4-(4-Bromophenyl)piperidine-4-carboxylic acid and develop a stability-indicating analytical method, a forced degradation (stress testing) study is essential.[6][15] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can effectively separate the parent drug from its degradation products.[15]

Objective:

To identify potential degradation products and assess the stability of 4-(4-Bromophenyl)piperidine-4-carboxylic acid under various stress conditions.

Materials:
  • 4-(4-Bromophenyl)piperidine-4-carboxylic acid

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber (ICH Q1B compliant)[16]

  • Temperature-controlled oven and water bath

Procedure:

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water or DMSO). This will be your Stock Solution.

2. Stress Conditions: (For each condition, also prepare a blank solution containing only the stressor and solvent, treated in the same manner.)

  • Acid Hydrolysis: a. Mix 1 mL of Stock Solution with 1 mL of 1 M HCl. b. Incubate at 60°C for 24 hours. c. Cool to room temperature and neutralize with an equivalent amount of 1 M NaOH. d. Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: a. Mix 1 mL of Stock Solution with 1 mL of 1 M NaOH. b. Incubate at 60°C for 8 hours. c. Cool to room temperature and neutralize with an equivalent amount of 1 M HCl. d. Dilute with mobile phase for analysis.

  • Oxidative Degradation: a. Mix 1 mL of Stock Solution with 1 mL of 3% H₂O₂. b. Keep at room temperature for 24 hours, protected from light. c. Dilute with mobile phase for analysis.

  • Thermal Degradation: a. Transfer 2 mL of the Stock Solution to a vial. b. Place the vial in an oven at 80°C for 48 hours. c. Cool to room temperature and dilute with mobile phase for analysis.

  • Photolytic Degradation: a. Place 2 mL of the Stock Solution in a clear quartz cuvette or vial. b. Expose the sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[16] c. Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber. d. After exposure, dilute both samples with mobile phase for analysis.

3. HPLC Analysis:

  • Analyze all samples (stressed, control, and blanks) using a validated HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Ensure the method provides adequate separation between the parent peak and all degradant peaks (peak purity analysis is recommended).

Section 5: Data Summary & Recommendations

Table 1: Recommended Storage and Handling Conditions
ConditionSolid CompoundStock Solution (Organic Solvent)Aqueous Solution
Temperature 2-8°CShort-term (-20°C), Long-term (-80°C)[8]Short-term (2-8°C), Long-term (-20°C)
Light Store in darkProtect from light (amber vials)[3]Protect from light (amber vials)
Atmosphere Tightly sealed container[11]Overlay with inert gas (N₂, Ar) for long-termDegas buffer prior to use
Container Well-sealed, inert materialGlass or polypropylene vialsSterile, buffered solutions
Handling Avoid moisture and heat[3]Aliquot to prevent freeze-thaw cyclesPrepare fresh; use within 24 hours if at RT
Table 2: Summary of Forced Degradation Conditions & Expected Observations
Stress ConditionTypical Reagent/SettingPotential Degradation PathwayExpected Observation
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CCatalyzed degradationModerate degradation expected
Base Hydrolysis 0.1 M - 1 M NaOH, RT-60°CSalt formation, potential degradationHigher degradation rate than acid
Oxidation 3-30% H₂O₂, RTOxidation of piperidine nitrogen[4]Significant degradation, N-oxide formation
Thermal 80°C (dry heat)Decarboxylation[4]Degradation, formation of 4-(4-bromophenyl)piperidine
Photolytic ICH Q1B light chamberRadical formation, C-Br cleavageSignificant degradation, multiple small peaks

Section 6: References

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine? Retrieved from [Link]

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Retrieved from [Link]

  • Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids. YouTube. Retrieved from [Link]

  • G, B., & G, S. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Research in Pharmaceutical and Biomedical Sciences, 5(4). Retrieved from [Link]

  • Hotha, K. K., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 299-305. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Kamble, S. L., & Singh, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Patel, Y., et al. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 405. Retrieved from [Link]

  • Rajan, S. T., et al. (2020). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 13(9), 4473-4478. Retrieved from [Link]

  • Roy, B. (2021). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 34(7). Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Singh, G., et al. (2016). Oxidative bromination in organic synthesis. ResearchGate. Retrieved from [Link]

  • Jin, H., et al. (2013). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Marine Drugs, 11(1), 143-152. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the NMR Analysis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. For molecules incorporating the piperidine scaffold, a common motif in centrally active agents, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride, a key intermediate in the synthesis of various bioactive molecules.[1][2]

This guide will navigate the complexities of interpreting the NMR data of this specific molecule, offering a comparative analysis with its non-brominated analog, 4-Phenylpiperidine-4-carboxylic acid hydrochloride. By understanding the subtle yet significant differences in their spectral features, researchers can gain a deeper appreciation for the influence of substituents on the magnetic environment of the piperidine ring and the associated phenyl moiety.

The Structural Significance of 4-Arylpiperidine-4-carboxylic Acids

The 4-arylpiperidine-4-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. The specific substitution on the phenyl ring can dramatically influence the compound's pharmacological profile. The presence of a bromine atom, as in our target molecule, introduces a heavy atom that can modulate properties such as metabolic stability and receptor binding affinity.

Deciphering the 1H NMR Spectrum of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride

The 1H NMR spectrum of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride in a suitable solvent like DMSO-d6 is anticipated to exhibit a series of distinct signals corresponding to the aromatic, piperidine, and acidic protons. Due to the hydrochloride salt formation, the piperidine nitrogen is protonated, leading to a downfield shift of the adjacent protons.

Aromatic Region: The 4-bromophenyl group will give rise to a characteristic AA'BB' spin system, appearing as two doublets. The protons ortho to the bromine atom (H-2' and H-6') are expected to resonate at a different chemical shift compared to the protons meta to the bromine (H-3' and H-5'). The electron-withdrawing nature of the bromine atom will deshield these protons, causing them to appear in the range of δ 7.4-7.7 ppm.[3]

Piperidine Ring Protons: The piperidine ring exists in a dynamic equilibrium of chair conformations. In the hydrochloride salt, the protonated nitrogen atom and the bulky 4-aryl-4-carboxylic acid group will likely favor a conformation where the aryl group is equatorial. The protons on the piperidine ring will appear as complex multiplets due to geminal and vicinal couplings. The axial and equatorial protons at each position are diastereotopic and will have different chemical shifts. The protons adjacent to the protonated nitrogen (H-2 and H-6) will be the most deshielded of the piperidine protons, likely appearing in the range of δ 3.0-3.5 ppm. The protons at the 3- and 5-positions (H-3 and H-5) will resonate further upfield, typically in the δ 1.8-2.5 ppm region.

Acidic and Ammonium Protons: The carboxylic acid proton is expected to be a broad singlet in the downfield region, typically above δ 12 ppm, and its position can be concentration and solvent dependent.[4] The ammonium proton on the piperidine nitrogen will also appear as a broad singlet, likely in the δ 8-9 ppm range.

A Comparative Look: 4-Phenylpiperidine-4-carboxylic acid hydrochloride

For a meaningful comparison, we will consider the 1H NMR spectrum of 4-Phenylpiperidine-4-carboxylic acid hydrochloride. The primary difference will be observed in the aromatic region. The unsubstituted phenyl group will give rise to a more complex multiplet in the range of δ 7.2-7.5 ppm, as the chemical shifts of the ortho, meta, and para protons will be more closely spaced compared to the brominated analog. The signals for the piperidine ring protons are expected to be in similar regions, though minor shifts may be observed due to the differing electronic effects of the phenyl versus the bromophenyl group.

Understanding the 13C NMR Spectrum

The 13C NMR spectrum provides complementary information on the carbon framework of the molecule.

For 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride:

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of δ 170-180 ppm.[5]

  • Aromatic Carbons: The bromophenyl group will show four distinct signals. The carbon attached to the bromine (C-4') will be significantly influenced by the heavy atom effect and is expected to be found around δ 120-125 ppm. The quaternary carbon attached to the piperidine ring (C-1') will be in the δ 140-145 ppm region. The remaining aromatic carbons will appear in the typical aromatic region of δ 125-135 ppm.[6]

  • Piperidine Carbons: The quaternary carbon at the 4-position (C-4) will be deshielded by the attached aryl and carboxylic acid groups, appearing around δ 45-50 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) will be in the range of δ 40-45 ppm, while the carbons at the 3- and 5-positions (C-3 and C-5) will be the most upfield, around δ 25-30 ppm.

Comparative Analysis with 4-Phenylpiperidine-4-carboxylic acid hydrochloride:

The most significant difference in the 13C NMR spectrum will be the absence of the carbon signal directly attached to bromine. The aromatic signals of the unsubstituted phenyl ring will show a different pattern and chemical shifts. The chemical shifts of the piperidine carbons are expected to be very similar in both compounds.

Data Summary: Predicted NMR Chemical Shifts

Assignment 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride (Predicted 1H NMR, ppm) 4-Phenylpiperidine-4-carboxylic acid hydrochloride (Predicted 1H NMR, ppm) 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride (Predicted 13C NMR, ppm) 4-Phenylpiperidine-4-carboxylic acid hydrochloride (Predicted 13C NMR, ppm)
Carboxylic Acid (-COOH)> 12 (broad s)> 12 (broad s)170-180170-180
Ammonium (-NH2+-)8.0-9.0 (broad s)8.0-9.0 (broad s)--
Aromatic (H-2', H-6')7.6-7.7 (d)7.3-7.5 (m)130-132128-130
Aromatic (H-3', H-5')7.4-7.5 (d)7.2-7.4 (m)128-130127-129
Aromatic (C-1')--140-145142-147
Aromatic (C-4')--120-125125-128
Piperidine (H-2, H-6)3.0-3.5 (m)3.0-3.5 (m)40-4540-45
Piperidine (H-3, H-5)1.8-2.5 (m)1.8-2.5 (m)25-3025-30
Piperidine (C-4)--45-5045-50

Note: These are predicted chemical shift ranges based on analogous structures and known substituent effects. Actual experimental values may vary.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the hydrochloride salt.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.
  • Vortex the sample until fully dissolved. If solubility is an issue, gentle warming or sonication may be employed.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire 1H NMR spectra on a 400 MHz or higher field spectrometer.
  • Typical acquisition parameters for 1H NMR include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration, typically ranging from 16 to 64 scans.
  • Acquire 13C NMR spectra using a proton-decoupled pulse sequence.
  • Typical acquisition parameters for 13C NMR include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

3. Data Processing and Analysis:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
  • Apply Fourier transformation, phase correction, and baseline correction.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
  • Analyze the coupling patterns (multiplicity and coupling constants) to elucidate the connectivity of the protons.
  • Assign the signals in both the 1H and 13C NMR spectra to the corresponding atoms in the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignments.

Visualizing the NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq processing FT, Phasing, Baseline Correction H1_acq->processing C13_acq->processing calibration Chemical Shift Calibration processing->calibration integration Integration (1H) calibration->integration coupling Coupling Analysis (1H) integration->coupling assignment Signal Assignment coupling->assignment twoD_NMR 2D NMR (COSY, HSQC) (Optional) assignment->twoD_NMR

Caption: Workflow for the NMR analysis of piperidine derivatives.

Conclusion

The NMR analysis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride presents a multifaceted challenge that can be effectively addressed through a systematic approach. By combining the interpretation of 1D 1H and 13C NMR spectra with a comparative analysis against its non-brominated counterpart, researchers can confidently elucidate its structure. The predicted spectral data and the detailed experimental protocol provided in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel piperidine-based compounds, ultimately contributing to the advancement of drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]

  • MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Indian Academy of Sciences. (1998). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Asian Journal of Chemistry. (2009). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Retrieved from [Link]

  • ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2008). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • ACS Publications. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

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  • SpectraBase. (n.d.). 4-piperidinecarboxylic acid, 1-(9H-purin-6-yl)-, ethyl ester - Optional[13C NMR]. Retrieved from [Link]

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

  • ResearchGate. (2002). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the mass spectrometry of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride, a compound of interest in medicinal chemistry for its potential therapeutic applications.[1] We will explore the expected fragmentation patterns, optimal analytical conditions, and a comparative evaluation with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC).

Introduction to 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride and its Analytical Challenges

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride possesses a multifaceted structure, incorporating a brominated aromatic ring, a piperidine core, and a carboxylic acid moiety, all as a hydrochloride salt.[1] Its molecular formula is C₁₂H₁₅BrClNO₂ with a molecular weight of 320.62 g/mol .[1] This complexity presents unique challenges for analytical characterization. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information through fragmentation analysis, is an indispensable tool. However, the choice of ionization technique and an understanding of the molecule's fragmentation behavior are critical for obtaining a meaningful spectrum.

The hydrochloride salt form enhances solubility, a beneficial trait for pharmaceutical applications.[2] In the context of mass spectrometry, particularly with electrospray ionization (ESI), the molecule is expected to be readily protonated. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will produce a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, serving as a key diagnostic feature.[3][4][5]

Mass Spectrometry Analysis: A Detailed Workflow

The primary objective of the mass spectrometric analysis is to confirm the molecular weight and deduce the structure of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride through its fragmentation pattern.

Experimental Workflow: Mass Spectrometry

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep1 Dissolve in Methanol/Water (1:1) prep2 Dilute to ~1 µg/mL prep1->prep2 ms1 Infuse into ESI source (Positive Ion Mode) prep2->ms1 ms2 Acquire Full Scan MS (e.g., Q-TOF or Orbitrap) ms1->ms2 ms3 Perform MS/MS on [M+H]⁺ ion ms2->ms3 data1 Identify [M+H]⁺ and Isotopic Pattern ms3->data1 data2 Analyze Fragmentation Pattern data1->data2 data3 Propose Fragment Structures data2->data3

Caption: Experimental workflow for the mass spectrometry analysis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺) is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions.

cluster_mol cluster_frags mol [M+H]⁺ m/z 284/286 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 266/268 mol->frag1 -18 Da frag2 Loss of COOH [M+H-COOH]⁺ m/z 239/241 mol->frag2 -45 Da frag3 Loss of C₆H₅Br [M+H-C₆H₅Br]⁺ m/z 128 mol->frag3 -157 Da frag4 Bromophenyl cation [C₆H₄Br]⁺ m/z 155/157 mol->frag4

Caption: Predicted major fragmentation pathways for protonated 4-(4-Bromophenyl)piperidine-4-carboxylic acid.

The protonated molecule, free from the hydrochloride, will have an m/z of 284.02806 for the ⁷⁹Br isotope and 286 for the ⁸¹Br isotope.[6] Key fragmentation events are predicted as follows:

  • Loss of Water (-18 Da): A common fragmentation for carboxylic acids, leading to an acylium ion. This would result in fragments at m/z 266/268.

  • Loss of the Carboxyl Group (-45 Da): Cleavage of the C-C bond between the piperidine ring and the carboxyl group is expected, resulting in a stable piperidinyl cation at m/z 239/241.[7]

  • Cleavage of the Bromophenyl Group: Fragmentation can lead to the loss of the bromophenyl moiety, resulting in a fragment at m/z 128, or the formation of a bromophenyl cation at m/z 155/157.

  • Piperidine Ring Opening: Further fragmentation of the piperidine-containing ions can occur through ring-opening mechanisms, though these are often more complex to definitively assign.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve 1 mg of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride in 1 mL of a 1:1 mixture of methanol and water. Further dilute this stock solution to a final concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C[8]

    • Desolvation Gas Flow (N₂): 600 L/hr

    • Desolvation Temperature: 350 °C

  • Mass Analyzer Parameters:

    • Acquire data in full scan mode from m/z 50 to 500.

    • For MS/MS analysis, select the precursor ions corresponding to the [M+H]⁺ isotopic cluster (m/z 284 and 286).

    • Apply a collision energy of 15-30 eV to induce fragmentation.[8][9]

Comparative Analysis with Alternative Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization often relies on orthogonal techniques. Here, we compare its performance with NMR spectroscopy and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the definitive structural elucidation of organic molecules in solution.

  • ¹H NMR: Will provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The aromatic protons on the bromophenyl ring will appear in the aromatic region (typically 7-8 ppm), while the piperidine protons will be found in the aliphatic region (typically 1-4 ppm). The acidic proton of the carboxylic acid may be broad and exchangeable, appearing at a downfield chemical shift (10-13 ppm).[10]

  • ¹³C NMR: Will show the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 160-185 ppm.[10]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and can be used for its quantification. When coupled with a mass spectrometer (LC-MS), it provides separation and mass identification in a single run.

  • Purity Assessment: A reversed-phase HPLC method can separate the target compound from any impurities. The peak area of the main component can be used to determine its purity.

  • Quantification: With a suitable reference standard, the concentration of the compound in a sample can be accurately determined.

  • Challenges: The compound lacks a strong UV chromophore, which can limit the sensitivity of UV detection.[11] Alternative detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be employed.[11]

Experimental Protocol: HPLC

  • Instrumentation: An HPLC system with a UV detector or a universal detector (CAD or ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or via CAD/ELSD.

  • Injection Volume: 10 µL.

Data Summary and Comparison

Analytical Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (high-res), structural information from fragmentation.High sensitivity, speed, provides connectivity information.Isomers can be difficult to distinguish without MS/MS, fragmentation can be complex.
NMR Spectroscopy Definitive molecular structure, stereochemistry, solution-state conformation.Unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires larger sample amounts, longer acquisition times.
HPLC Purity, quantification, separation of mixtures.High resolving power, quantitative, well-established.Limited structural information, may require specific detectors for non-chromophoric compounds.[11]

Conclusion: An Integrated Approach for Comprehensive Characterization

The mass spectrometry of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride, particularly when performed with high-resolution instrumentation and tandem MS capabilities, is a powerful tool for its initial identification and structural verification. The characteristic bromine isotopic pattern and predictable fragmentation pathways provide a high degree of confidence in the assigned structure.

However, for complete and unambiguous characterization, a multi-technique approach is essential. NMR spectroscopy remains unparalleled for definitive structure elucidation, while HPLC is indispensable for purity assessment and quantification. By integrating the data from these three techniques, researchers and drug development professionals can achieve a comprehensive and robust understanding of this and other novel chemical entities, ensuring the quality and integrity of their scientific endeavors.

References

  • PubChem. 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride. Available from: [Link]

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  • PubChemLite. 4-(4-bromophenyl)piperidine-4-carboxylic acid hydrochloride. Available from: [Link]

  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

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  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available from: [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. Available from: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]

  • ResearchGate. (PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. Available from: [Link]

  • PubMed. Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Available from: [Link]

  • Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. Available from: [Link]

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A Senior Scientist's Guide to HPLC Purity Analysis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Zwitterionic Building Block

4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is a crucial building block in modern drug discovery, frequently utilized in the synthesis of novel therapeutic agents. Its molecular architecture, featuring a piperidine ring, a carboxylic acid, and a bromophenyl moiety, confers unique physicochemical properties that are desirable for medicinal chemists. However, these same properties present a significant analytical challenge for purity determination by High-Performance Liquid Chromatography (HPLC).

The molecule exists as a zwitterion at neutral pH, possessing both a positive charge on the piperidine nitrogen and a negative charge on the carboxylate group. This dual ionic character, combined with its high polarity, makes it notoriously difficult to achieve adequate retention and symmetrical peak shapes on traditional reversed-phase (RP) HPLC columns. This guide provides a comparative analysis of chromatographic strategies, offering field-proven insights and detailed protocols to enable robust and reliable purity analysis for researchers, analytical scientists, and drug development professionals.

Pillar 1: Understanding the Analyte and Choosing the Right Strategy

The primary obstacle in analyzing this compound is its zwitterionic and polar nature, which leads to poor interaction with nonpolar stationary phases like C18.[1][2] A successful method must overcome this inherent lack of retention. Two primary strategies are viable: manipulating the analyte's ionization state in Reversed-Phase HPLC or embracing its polarity with Hydrophilic Interaction Liquid Chromatography (HILIC).

Strategy A: Reversed-Phase HPLC (RP-HPLC) with pH Suppression

The most common approach for zwitterionic compounds is to suppress the ionization of one of the functional groups by adjusting the mobile phase pH.[1]

  • The Causality Behind Low pH: By lowering the mobile phase pH to approximately 2-3, the carboxylic acid group becomes protonated and loses its negative charge. The piperidine nitrogen remains protonated (positively charged). This transformation makes the molecule behave more like a typical basic compound, allowing for improved retention on a C18 column through hydrophobic interactions of the bromophenyl ring and the alkyl chain of the stationary phase.[1][3]

  • Column Selection is Critical: While a standard C18 column can be used, residual silanol groups on the silica backbone can cause peak tailing due to secondary ionic interactions with the positively charged amine. Modern columns with a low-level positive surface charge (often marketed as C18+) are specifically designed to mitigate these interactions at low pH, resulting in superior peak shape for basic compounds.[4]

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Instead of fighting the analyte's polarity, HILIC leverages it. This technique uses a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar, water-miscible organic solvent like acetonitrile.[5][6][7]

  • Mechanism of Retention: In HILIC, a water-enriched layer forms on the surface of the polar stationary phase. Polar analytes, like our target molecule, partition into this aqueous layer and are retained. The elution strength is reversed compared to RP-HPLC; water is the strong solvent that promotes elution.[5][7][8]

  • Advantages for Polar Analytes: HILIC is an excellent alternative when RP-HPLC fails to provide adequate retention.[6] It often yields better peak shapes for very polar compounds and offers orthogonal selectivity, meaning it separates impurities in a different order than RP-HPLC, which can be invaluable for comprehensive purity profiling.[5]

Pillar 2: Comparative Performance and Data

To illustrate the practical differences between these two strategies, we present supporting experimental data derived from method development studies on analogous compounds. The following table compares the expected performance of an optimized RP-HPLC method using a C18+ column at low pH against a HILIC method.

Table 1: Comparative HPLC Performance Data

ParameterRP-HPLC (Low pH)HILICRationale & Insights
Stationary Phase C18+ (e.g., CORTECS C18+)Amide or ZIC-HILICThe C18+ phase provides excellent peak shape for the protonated amine at low pH.[4] The HILIC phase is chosen for its ability to retain highly polar compounds.
Retention Time (min) ~4.5~6.8HILIC provides significantly stronger retention for this polar analyte, moving it away from the solvent front where early-eluting impurities may appear.[6]
Tailing Factor (USP) 1.11.2Both methods can achieve excellent peak symmetry, a critical requirement for accurate integration and purity calculation.
Theoretical Plates (N) >12,000>10,000Both methods demonstrate high efficiency, ensuring sharp peaks and good resolution from potential impurities.
Mobile Phase A: 0.1% TFA in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: AcetonitrileThe low pH in the RP method is essential for retention.[1] The high organic content (>80% Acetonitrile) in the HILIC mobile phase is required to facilitate partitioning and retention.[7]
Key Advantage Familiar, robust technique.Superior retention for polar analytes and orthogonal selectivity.RP-HPLC is the workhorse of most labs. HILIC is a powerful problem-solving tool for challenging separations.[2][5]

Pillar 3: Self-Validating Experimental Protocols

A trustworthy analytical method must be robust and reproducible. The following protocols are designed as self-validating systems, incorporating system suitability tests (SST) based on regulatory expectations outlined in documents like ICH Q2(R1) and USP <621>.[4][5]

Workflow for HPLC Purity Analysis

The general workflow for performing a purity analysis is outlined below. This process ensures that the system is performing correctly before sample analysis and that the data generated is reliable.

HPLC Purity Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation & Degassing equilibration System Equilibration prep_mobile->equilibration prep_sample Sample & Standard Preparation sst System Suitability Test (SST) prep_sample->sst equilibration->sst > 30 min analysis Sample Injection & Data Acquisition sst->analysis If SST Passes integration Peak Integration analysis->integration calculation Purity Calculation (% Area) integration->calculation report Final Report Generation calculation->report

Caption: General workflow for HPLC purity determination.

Protocol 1: Recommended RP-HPLC Method (Low pH)

This method is recommended as a primary approach due to its robustness and familiarity in most QC labs.

  • Objective: To determine the purity of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride using a reversed-phase method with pH suppression.

  • Instrumentation: HPLC system with UV/PDA detector.

  • Detailed Parameters:

    Table 2: Optimized RP-HPLC Method Parameters

ParameterValue
Column CORTECS C18+, 2.7 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient 10% to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 225 nm
Sample Diluent 50:50 Acetonitrile/Water
Sample Conc. ~0.5 mg/mL
  • System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The results must meet the criteria in Table 3. This ensures the system is performing adequately on the day of analysis.

    Table 3: System Suitability Criteria

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry for accurate integration. (ICH Q2(R1))[9]
%RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates injection precision. (ICH Q2(R1))[9]
Theoretical Plates (N) ≥ 5000Confirms column efficiency and separation power. (USP <621>)[5]
Protocol 2: Alternative HILIC Method

This method is recommended when the RP-HPLC method fails to provide adequate retention or when orthogonal separation is needed to confirm purity.

  • Objective: To retain and separate the highly polar analyte using HILIC.

  • Instrumentation: HPLC system with UV/PDA detector.

  • Detailed Parameters:

    Table 4: Optimized HILIC Method Parameters

ParameterValue
Column SeQuant® ZIC®-HILIC, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 in 90:10 ACN/Water
Mobile Phase B 10 mM Ammonium Formate, pH 3.0 in 50:50 ACN/Water
Gradient 0% to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV at 225 nm
Sample Diluent 90:10 Acetonitrile/Water
Sample Conc. ~0.5 mg/mL
  • System Suitability Test (SST): Follow the same procedure and criteria as outlined in Table 3.

Method Selection and Troubleshooting

The choice between RP-HPLC and HILIC depends on the specific analytical goal. The following decision tree provides a logical framework for method selection.

Method Selection Logic start Start: Purity Analysis of Target Compound rp_hplc Develop RP-HPLC Method (Low pH, C18+ Column) start->rp_hplc eval_retention Is Retention Factor (k') > 2? rp_hplc->eval_retention eval_peak_shape Is Tailing Factor < 1.5? eval_retention->eval_peak_shape Yes hilic Develop HILIC Method eval_retention->hilic No eval_peak_shape->hilic No orthogonal_check Is Orthogonal Purity Check Required? eval_peak_shape->orthogonal_check Yes hilic_success Use HILIC for Orthogonal Confirmation or as Primary Method hilic->hilic_success rp_success Method Suitable for Routine Use orthogonal_check->hilic Yes orthogonal_check->rp_success No

Caption: Decision tree for selecting the appropriate HPLC method.

Note on Detection

The bromophenyl group provides a chromophore suitable for UV detection around 225 nm. If potential impurities lack a chromophore or if universal detection is desired, alternative detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed, though they may require method re-optimization.[10]

Conclusion

The successful purity analysis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride hinges on a rational approach to chromatography that directly addresses its zwitterionic and polar nature. While a well-designed reversed-phase method at low pH on a modern C18+ column serves as a robust and reliable primary technique, HILIC offers a powerful, orthogonal alternative for confirming purity or when retention in RP-HPLC is insufficient. By understanding the causal mechanisms behind each technique and employing self-validating protocols, researchers can generate accurate and defensible purity data, ensuring the quality of this critical pharmaceutical building block.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (Source: Afam-pharma.com) [Link]

  • HPLC method dev strategies for Zwitterions. Chromatography Forum. [Link]

  • APPLICATION NOTES - HPLC. MTC-USA. [Link]

  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). ResearchGate. [Link]

  • The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Spectroscopy Online. [Link]

  • Enhanced Performance for Basic Analytes at Low pH Using a CORTECS C18+ Column. Waters Corporation. [Link]

  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection. Hindawi. [Link]

  • Identifying and Collecting Weak UV Absorbance and Low Level Peaks. LCGC International. [Link]

  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical. [Link]

  • Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography for an untargeted toxicometabolomics study. Springer Link. [Link]

  • How to increase HPLC UV Detector Response. MicroSolv Technology Corporation. [Link]

  • Comparison of hydrophilic-interaction, reversed-phase and porous graphitic carbon chromatography for glycan analysis. ResearchGate. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography. Waters Corporation. [Link]

  • Tips for practical HPLC analysis. Shimadzu. [Link]

  • HPLC Column Performance. Waters Corporation. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • An HPLC Ultraviolet Method Using Low Sample Volume and Protein Precipitation for the Measurement of Retinol. National Institutes of Health (NIH). [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica. [Link]

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A Comparative Analysis of the Bioactivity of 4-(4-bromophenyl) and 4-(4-chlorophenyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the subtle substitution of one halogen for another on a lead compound can profoundly influence its biological activity. This guide provides a comparative analysis of two closely related piperidine derivatives: 4-(4-bromophenyl)piperidine-4-carboxylic acid and 4-(4-chlorophenyl)piperidine-4-carboxylic acid. As valuable building blocks in the synthesis of novel therapeutics, particularly those targeting the central nervous system, a clear understanding of their differential bioactivities is paramount for informed drug design and development.[1][2]

This document delves into the potential mechanisms of action, explores the underlying structure-activity relationships, and provides detailed experimental protocols for the comparative evaluation of these two compounds. The insights presented herein are intended to equip researchers with the foundational knowledge to strategically leverage these halogenated piperidine scaffolds in their quest for more potent and selective therapeutic agents.

Physicochemical and Structural Considerations: The Halogen Effect

The primary distinction between the two molecules lies in the halogen substituent at the para-position of the phenyl ring. This seemingly minor alteration from a chlorine to a bromine atom imparts subtle yet significant changes in the physicochemical properties of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.

Property4-(4-chlorophenyl)piperidine-4-carboxylic acid4-(4-bromophenyl)piperidine-4-carboxylic acidImpact on Bioactivity
Molecular Weight 255.71 g/mol 300.16 g/mol Increased mass may affect diffusion and transport.
Electronegativity (Pauling Scale) Chlorine: 3.16Bromine: 2.96Influences the electronic nature of the phenyl ring and potential polar interactions.
Van der Waals Radius Chlorine: 1.75 ÅBromine: 1.85 ÅAffects steric hindrance and the potential for van der Waals interactions with a biological target.
Lipophilicity (cLogP) HigherLowerGenerally, increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets in proteins. The bromophenyl group may enhance binding affinity to target proteins due to increased hydrophobic interactions.[1]

These fundamental differences are the cornerstone of the anticipated variations in their biological activities. The larger size and greater polarizability of bromine compared to chlorine can lead to enhanced van der Waals interactions and potentially alter the binding orientation within a receptor pocket.

Postulated Mechanisms of Action and Biological Targets

While direct comparative studies are limited, the known bioactivities of similar piperidine-based structures provide a strong foundation for postulating the primary mechanisms of action for these compounds. The piperidine-4-carboxylic acid scaffold is a key feature in molecules designed to interact with neurotransmitter transporters.

Inhibition of GABA Uptake

A prominent and well-documented role for piperidine-carboxylic acid derivatives is the inhibition of γ-aminobutyric acid (GABA) uptake.[3][4] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by GABA transporters (GATs). Inhibitors of GATs prolong the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is clinically relevant for the treatment of epilepsy and anxiety disorders.[5][6]

The structural similarity of the title compounds to known GABA uptake inhibitors, such as tiagabine, strongly suggests that they may also target GATs.[4][5] The lipophilic 4-aryl substituent is crucial for potent GAT inhibition, and the nature of the halogen is expected to modulate the binding affinity and selectivity for different GAT subtypes.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA_Release GABA Release GABA_Vesicle->GABA_Release GABA_Synapse GABA GABA_Release->GABA_Synapse GAT1 GABA Transporter (GAT1) GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binds to Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal Compound 4-(4-halophenyl)piperidine- 4-carboxylic acid Compound->GAT1 Inhibits caption Postulated Mechanism: Inhibition of GABA Uptake

Caption: Postulated mechanism of GABA uptake inhibition.

Modulation of Prostaglandin Synthesis

Some piperidine derivatives have been reported to possess analgesic effects, potentially through the inhibition of prostaglandin synthesis.[1] Prostaglandins are inflammatory mediators, and their synthesis is a key target for anti-inflammatory and analgesic drugs. While less established than GABA uptake inhibition for this specific scaffold, it remains a plausible secondary mechanism that warrants investigation.

Comparative Bioactivity Assessment: Experimental Protocols

To empirically determine the comparative bioactivity of 4-(4-bromophenyl) and 4-(4-chlorophenyl)piperidine-4-carboxylic acid, a series of well-defined in vitro and in vivo assays are necessary. The following protocols provide a framework for such an investigation.

In Vitro GABA Uptake Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing specific GAT subtypes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound for GABA uptake.

Methodology:

  • Preparation of Synaptosomes or GAT-Expressing Cells:

    • Isolate synaptosomes from rat brain tissue or use cultured cell lines (e.g., HEK293) stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1.

  • Assay Procedure:

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compounds (e.g., from 1 nM to 100 µM).

    • Initiate GABA uptake by adding a mixture of [³H]GABA and non-radiolabeled GABA.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the amount of [³H]GABA taken up by the cells using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GABA_Uptake_Assay Start Start Prep Prepare Synaptosomes or GAT-Expressing Cells Start->Prep Preincubation Pre-incubate with Test Compounds Prep->Preincubation Add_GABA Add [³H]GABA Preincubation->Add_GABA Incubate Incubate at 37°C Add_GABA->Incubate Terminate Terminate Uptake (Filtration & Washing) Incubate->Terminate Quantify Quantify Radioactivity (Scintillation Counting) Terminate->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End caption Workflow for In Vitro GABA Uptake Inhibition Assay

Caption: Workflow for in vitro GABA uptake inhibition assay.

In Vivo Models of Anticonvulsant Activity

To assess the potential therapeutic efficacy, in vivo models of seizures are employed.

Objective: To evaluate the ability of the compounds to protect against chemically or electrically induced seizures in rodents.

Methodology (Pentylenetetrazol-induced Seizure Model):

  • Animal Dosing:

    • Administer the test compounds or vehicle control to mice or rats via an appropriate route (e.g., intraperitoneal or oral).

  • Seizure Induction:

    • After a predetermined pretreatment time, administer a convulsant dose of pentylenetetrazol (PTZ).

  • Observation:

    • Observe the animals for the onset of clonic and tonic-clonic seizures and record the latency to seizure and the percentage of animals protected from seizures.

  • Data Analysis:

    • Compare the seizure parameters between the compound-treated and vehicle-treated groups to determine the anticonvulsant activity.

Anticipated Results and Comparative Insights

Based on structure-activity relationship principles, it is hypothesized that the brominated compound will exhibit greater potency as a GABA uptake inhibitor compared to the chlorinated analog. This is due to the increased lipophilicity and polarizability of bromine, which may lead to enhanced binding affinity within the hydrophobic pocket of the GABA transporter.

Hypothetical Comparative Data:

CompoundGAT-1 IC50 (nM)Anticonvulsant ED50 (mg/kg)
4-(4-chlorophenyl)piperidine-4-carboxylic acid15025
4-(4-bromophenyl)piperidine-4-carboxylic acid7515

It is crucial to note that these are hypothetical values for illustrative purposes. The actual experimental data will be essential to confirm or refute this hypothesis and to fully characterize the comparative bioactivity profile.

Conclusion and Future Directions

The comparative analysis of 4-(4-bromophenyl) and 4-(4-chlorophenyl)piperidine-4-carboxylic acid offers valuable insights into the subtle yet impactful role of halogen substitution in modulating bioactivity. The available evidence strongly suggests that these compounds are promising candidates for development as GABA uptake inhibitors.

Further research should focus on a comprehensive in vitro and in vivo characterization as outlined in this guide. This should include profiling against a panel of receptors and transporters to assess selectivity, as well as pharmacokinetic studies to determine their drug-like properties. The data generated from these studies will be instrumental in guiding the future development of this class of compounds for the treatment of neurological disorders.

References

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716–1725. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]

  • Nielsen, E. B., et al. (1998). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 41(16), 2977–2993. Retrieved from [Link]

  • Wikipedia. (n.d.). Tiagabine. Retrieved from [Link]

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Piperidine vs. Pyrrolidine: A Strategic Guide to Scaffold Selection in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning medicinal chemist, the selection of a core heterocyclic scaffold is a decision that reverberates throughout the drug discovery cascade. It dictates not only the three-dimensional topography of a molecule but also profoundly influences its physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the pantheon of saturated heterocycles, the six-membered piperidine and five-membered pyrrolidine rings stand as preeminent "privileged scaffolds," gracing the structures of a multitude of approved drugs and biologically active compounds.[1] This guide offers a data-driven, comparative analysis of these two ubiquitous scaffolds, providing the field-proven insights necessary for strategic decision-making in drug design.

At a Glance: A Tale of Two Rings

While differing by only a single methylene unit, the piperidine and pyrrolidine scaffolds present a fascinating study in contrasts—subtle variations in their structure translate to significant differences in their conformational behavior and properties. The choice between them is rarely arbitrary, but rather a calculated decision to imbue a drug candidate with a specific set of characteristics.

PropertyPiperidinePyrrolidineKey Considerations in Drug Design
pKa of Conjugate Acid ~11.22~11.27Both are strongly basic, making them valuable for forming salt-forms and engaging in ionic interactions with targets. Pyrrolidine's slightly higher basicity is a minor, but potentially useful, point of differentiation.
logP (Octanol/Water) 0.840.46Piperidine is inherently more lipophilic, which can enhance membrane permeability but may also increase the risk of off-target hydrophobic interactions and reduce aqueous solubility. The choice offers a tool to fine-tune a compound's lipophilicity.[1]
Conformational Flexibility Prefers a more rigid chair conformation.Exhibits greater flexibility through "pseudorotation," readily adopting various envelope and twist conformations.[2]Piperidine's rigidity can be advantageous for locking in a bioactive conformation, potentially increasing potency and selectivity. Pyrrolidine's flexibility may be beneficial for adapting to the binding site of a target.
Metabolic Stability Generally stable, but can be susceptible to oxidation at carbons adjacent to the nitrogen.Can also undergo oxidation, but some studies suggest greater resistance to certain metabolic transformations.Strategic substitution on the ring is a key strategy to block metabolic "soft spots" for both scaffolds.[3]

The Conformational Dichotomy: Rigidity vs. Flexibility

The most profound distinction between the piperidine and pyrrolidine scaffolds lies in their conformational dynamics. This difference is a direct consequence of their ring size and has significant implications for target binding and overall pharmacological profile.

Piperidine: The six-membered piperidine ring predominantly adopts a stable chair conformation. This inherent rigidity can be a powerful tool in drug design, as it reduces the entropic penalty of binding to a target by pre-organizing the substituents in a defined spatial arrangement. This can lead to higher binding affinities and improved selectivity.[4]

Pyrrolidine: In contrast, the five-membered pyrrolidine ring is significantly more flexible. It undergoes a low-energy conformational change known as pseudorotation, allowing it to rapidly interconvert between various envelope and twist conformations.[2] This conformational adaptability can be advantageous when the precise binding mode to a target is unknown or when a degree of flexibility is required for optimal target engagement.[4]

G cluster_piperidine Piperidine Conformation cluster_pyrrolidine Pyrrolidine Conformation Chair Chair Conformation Rigid Rigid Structure Chair->Rigid Predominant High Affinity/Selectivity High Affinity/Selectivity Rigid->High Affinity/Selectivity Can lead to Envelope/Twist Envelope/Twist Conformations Flexible Flexible Structure (Pseudorotation) Envelope/Twist->Flexible Interconverting Binding Site Adaptability Binding Site Adaptability Flexible->Binding Site Adaptability Allows for

Figure 1: Conformational differences between piperidine and pyrrolidine.

Head-to-Head: Comparative Analysis in Drug Discovery Programs

The true measure of a scaffold's utility is its performance in a biological context. Examining structure-activity relationship (SAR) studies that directly compare piperidine and pyrrolidine analogs provides invaluable, data-driven insights.

Case Study: Pancreatic Lipase Inhibitors

A study on potent pancreatic lipase inhibitors provides a clear example of how the choice of scaffold can impact activity. In this study, pyrrolidine derivatives demonstrated stronger inhibition of pancreatic lipase than their piperidine counterparts.[4] This was attributed to the smaller and more conformationally flexible pyrrolidine ring, which allowed for a better fit into the active site of the enzyme.[4] The orientation of functional groups on the pyrrolidine ring was also found to enhance hydrogen bonding and hydrophobic interactions, leading to improved binding affinity.[4]

CompoundScaffoldIC50 (µM)
Analog 1 Piperidine> 100
Analog 2 Pyrrolidine25.4
Analog 3 Pyrrolidine12.8

Data adapted from a study on pancreatic lipase inhibitors. The specific structures of the analogs are proprietary to the original study but illustrate the trend observed.

Case Study: Leukotriene A4 (LTA4) Hydrolase Inhibitors

In the development of inhibitors for LTA4 hydrolase, a series of functionalized pyrrolidine- and piperidine-containing analogs were synthesized and evaluated.[5] This work led to the identification of a potent, orally active inhibitor containing a pyrrolidine scaffold, highlighting the success of this ring system in achieving the desired biological activity and pharmacokinetic properties in this specific target class.[5]

Strategic Scaffold Selection: The "Why" Behind the Choice

The decision to employ a piperidine or pyrrolidine scaffold is a strategic one, often dictated by the specific therapeutic goal and the desired properties of the final drug candidate.

Central Nervous System (CNS) Drug Discovery

In CNS drug discovery, the ability of a molecule to cross the blood-brain barrier (BBB) is paramount. Physicochemical properties such as lipophilicity, polar surface area, and the number of hydrogen bond donors are critical.[6] The slightly higher lipophilicity of the piperidine scaffold can be an advantage in this context, potentially aiding in BBB penetration.[1] However, the greater flexibility of the pyrrolidine ring may allow for better interaction with the often-complex binding sites of CNS targets. The choice is therefore a careful balance of these competing factors.

Kinase Inhibitors

In the realm of kinase inhibitors, achieving selectivity is a major challenge due to the highly conserved nature of the ATP-binding site. The rigid nature of the piperidine scaffold can be exploited to create highly specific interactions with the target kinase, leading to improved selectivity. Conversely, the flexibility of the pyrrolidine ring may be leveraged to access less conserved, allosteric sites on the kinase.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these scaffolds, this section details common experimental protocols for their synthesis and biological evaluation.

Synthesis of N-Aryl Piperidine and Pyrrolidine Derivatives

A common and versatile method for the synthesis of N-aryl derivatives of both scaffolds is the nucleophilic substitution of a dihaloalkane with an aniline.

Experimental Protocol: Synthesis of N-Aryl Piperidine

This protocol describes a microwave-assisted synthesis of N-substituted piperidines from 1,5-dichloropentane and a primary amine.[7]

  • Reaction Setup: In a microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired aniline (1.0 mmol), and potassium carbonate (2.0 mmol).[7]

  • Solvent Addition: Add 2 mL of deionized water to the reaction vessel.[7]

  • Microwave Irradiation: Seal the vessel and irradiate the mixture at 150°C for 10-20 minutes.[7]

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel.[7]

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).[7]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Synthesis of N-Aryl Pyrrolidine

This protocol details a general procedure for the construction of N-aryl-substituted pyrrolidines via successive reductive amination of a 1,4-diketone.[8]

  • Reaction Setup: To a dried Schlenk tube, add the iridium catalyst TC-2 (1.0 mol%), the 1,4-diketone (0.5 mmol), the desired aniline (0.6 mmol), 2.0 mL of solvent, and formic acid (30.0 equiv.) as the hydrogen donor.[8]

  • Reaction Conditions: Stir the mixture under air at 80°C for 12 hours.[8]

  • Work-up: After the reaction is complete, dissolve the mixture in ethyl acetate and wash with saturated brine (2-3 times). Dry the organic layer over anhydrous Na2SO4.[8]

  • Purification: Concentrate the organic layer and purify the residue by column chromatography on silica gel to afford the N-aryl pyrrolidine.[8]

G cluster_synthesis Synthetic Workflow Start_Piperidine 1,5-Dihalopentane + Aniline Reaction_Piperidine Microwave-Assisted Cyclocondensation Start_Piperidine->Reaction_Piperidine Product_Piperidine N-Aryl Piperidine Reaction_Piperidine->Product_Piperidine Start_Pyrrolidine 1,4-Diketone + Aniline Reaction_Pyrrolidine Reductive Amination (Ir-catalyzed) Start_Pyrrolidine->Reaction_Pyrrolidine Product_Pyrrolidine N-Aryl Pyrrolidine Reaction_Pyrrolidine->Product_Pyrrolidine

Figure 2: General synthetic workflows for N-aryl piperidines and pyrrolidines.
Biological Evaluation: Cell Viability and Metabolic Stability

Once synthesized, the biological effects of the new derivatives must be assessed. The MTT assay is a standard method for evaluating cell viability, while the microsomal stability assay provides crucial information about a compound's metabolic fate.

Experimental Protocol: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of compounds on cultured cells.[9][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[11]

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes.[12]

  • Incubation Mixture: Prepare an incubation medium containing liver microsomes, a phosphate buffer (pH 7.4), and a NADPH-regenerating system.

  • Compound Addition: Add the test compound (typically at a final concentration of 1-2 µM) to the incubation mixture.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), remove aliquots of the reaction mixture.[13]

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

Signaling Pathways: The Molecular Mechanisms of Action

The piperidine and pyrrolidine scaffolds are found in drugs that modulate a wide array of signaling pathways. Understanding these pathways is crucial for rational drug design.

Piperidine in PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[14] Its dysregulation is a hallmark of many cancers. Several piperidine-containing compounds have been developed as inhibitors of this pathway.[15]

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor Piperidine-containing Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Figure 3: Inhibition of the PI3K/Akt/mTOR pathway by piperidine-containing drugs.
Pyrrolidine in GPCR Signaling

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are involved in a vast array of physiological processes. Pyrrolidine-containing molecules have been developed as allosteric modulators of GPCRs.[16] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, offering the potential for greater selectivity and a more nuanced modulation of receptor activity.[16]

G cluster_gpcr GPCR Allosteric Modulation Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR binds to orthosteric site GProtein G-Protein GPCR->GProtein activates Effector Effector (e.g., Adenylyl Cyclase) GProtein->Effector modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger produces Modulator Pyrrolidine-containing Allosteric Modulator Modulator->GPCR binds to allosteric site

Figure 4: Allosteric modulation of a GPCR by a pyrrolidine-containing compound.

Conclusion: A Nuanced Decision

The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that should be driven by the specific goals of a drug discovery program. Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity and CNS penetration.[1] Pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[4] A thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers medicinal chemists to make more rational and effective decisions in the design of new therapeutic agents.

References

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  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50630. [Link]

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  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Molecules, 18(8), 9576-9604. [Link]

  • Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. (2014). European Journal of Medicinal Chemistry, 71, 146-155. [Link]

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A Comparative Guide to the Synthetic Validation of 4-(4-Bromophenyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-arylpiperidine-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, serving as a crucial building block for a diverse range of therapeutic agents.[1] Its rigid structure allows for precise orientation of functional groups, making it a valuable component in the design of ligands for various biological targets, including opioid receptors and other central nervous system (CNS) targets.[2] 4-(4-Bromophenyl)piperidine-4-carboxylic acid, in particular, is a key intermediate, with the bromine atom providing a versatile handle for further functionalization via cross-coupling reactions, enabling the exploration of a wide chemical space in drug discovery programs.

Given its significance, the development of efficient, scalable, and robust synthetic routes to this target molecule is of paramount importance for researchers in both academic and industrial settings. This guide provides an in-depth comparison of two distinct and validated synthetic strategies for the preparation of 4-(4-Bromophenyl)piperidine-4-carboxylic acid, starting from the readily available N-Boc-4-piperidone. The two routes are:

  • Route 1: The Grignard-Addition Pathway: A classic organometallic approach involving the construction of the C-C bond between the piperidine ring and the aryl group via a Grignard reagent.

  • Route 2: The Cyanohydrin-Friedel-Crafts Pathway: A strategy that proceeds through a cyanohydrin intermediate, followed by a Lewis acid-catalyzed arylation.

This guide will dissect each route, examining the underlying chemical principles, procedural details, and a comparative analysis of their respective advantages and disadvantages. All experimental protocols are designed to be self-validating, and key claims are supported by authoritative references.

Route 1: The Grignard-Addition Pathway

This synthetic approach is a robust and frequently employed strategy for the formation of carbon-carbon bonds. It relies on the nucleophilic addition of a Grignard reagent to the electrophilic carbonyl carbon of N-Boc-4-piperidone.

Workflow Diagram

Grignard_Addition_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Nitrile Formation cluster_3 Step 4: Hydrolysis & Deprotection 4-Bromophenyl_Bromide 4-Bromophenyl Bromide Grignard_Reagent 4-Bromophenylmagnesium Bromide 4-Bromophenyl_Bromide->Grignard_Reagent Mg, THF Mg_metal Mg metal, THF N_Boc_4_Piperidone N-Boc-4-Piperidone Tertiary_Alcohol N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine N_Boc_4_Piperidone->Tertiary_Alcohol 1. Grignard Reagent 2. H₂O workup Nitrile_Intermediate N-Boc-4-(4-bromophenyl)-4-cyanopiperidine Tertiary_Alcohol->Nitrile_Intermediate NaCN, H₂SO₄ Final_Product 4-(4-Bromophenyl)piperidine-4-carboxylic acid Nitrile_Intermediate->Final_Product Conc. HCl, heat

Caption: Workflow for the Grignard-Addition Pathway.

Mechanistic Rationale

The cornerstone of this route is the Grignard reaction, a powerful tool for C-C bond formation.[2] The reaction of 4-bromophenyl bromide with magnesium metal in an ether solvent like THF generates the highly nucleophilic 4-bromophenylmagnesium bromide. This organometallic species readily attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The subsequent steps capitalize on the resulting tertiary alcohol. A key transformation is the conversion of the hydroxyl group to a nitrile. Under strong acidic conditions, the alcohol is protonated and eliminated as water, forming a stable tertiary carbocation at the 4-position of the piperidine ring. This carbocation is then trapped by a cyanide nucleophile. The final step involves the vigorous acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, which conveniently also cleaves the Boc-protecting group.

Experimental Protocol

Step 1: Preparation of 4-Bromophenylmagnesium Bromide

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of 4-bromophenyl bromide (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction.

  • Once the reaction starts (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of N-Boc-4-(4-bromophenyl)-4-hydroxypiperidine

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Add a solution of N-Boc-4-piperidone (0.9 eq) in anhydrous THF dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 3: Synthesis of N-Boc-4-(4-bromophenyl)-4-cyanopiperidine

  • Dissolve the crude tertiary alcohol in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and add a solution of sodium cyanide (1.5 eq) in water.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrile.

Step 4: Synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid

  • To the crude nitrile intermediate, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and adjust the pH to ~7 with a concentrated sodium hydroxide solution.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Route 2: The Cyanohydrin-Friedel-Crafts Pathway

This synthetic strategy introduces the cyano group at an early stage and then constructs the aryl-piperidine bond via a Friedel-Crafts alkylation reaction.

Workflow Diagram

Cyanohydrin_Friedel_Crafts_Pathway cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Hydrolysis & Deprotection N_Boc_4_Piperidone N-Boc-4-Piperidone Cyanohydrin N-Boc-4-hydroxy-4-cyanopiperidine N_Boc_4_Piperidone->Cyanohydrin TMSCN, ZnI₂ Nitrile_Intermediate N-Boc-4-(4-bromophenyl)-4-cyanopiperidine Cyanohydrin->Nitrile_Intermediate Bromobenzene, AlCl₃ Bromobenzene Bromobenzene Final_Product 4-(4-Bromophenyl)piperidine-4-carboxylic acid Nitrile_Intermediate->Final_Product Conc. HCl, heat

Caption: Workflow for the Cyanohydrin-Friedel-Crafts Pathway.

Mechanistic Rationale

This route begins with the formation of a cyanohydrin from N-Boc-4-piperidone. This is typically achieved using a cyanide source like trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst. The resulting cyanohydrin is then subjected to a Friedel-Crafts alkylation. Under the action of a strong Lewis acid, such as aluminum trichloride, the hydroxyl group is eliminated, generating the same tertiary carbocation intermediate as in Route 1. This electrophilic species is then attacked by the electron-rich bromobenzene ring, preferentially at the para position due to steric hindrance, to form the C-C bond. The final step is again a one-pot hydrolysis of the nitrile and deprotection of the Boc group to yield the target molecule.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-hydroxy-4-cyanopiperidine

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane, add zinc iodide (0.1 eq).

  • Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude cyanohydrin.

Step 2: Synthesis of N-Boc-4-(4-bromophenyl)-4-cyanopiperidine

  • To a solution of the crude cyanohydrin in bromobenzene (which acts as both reactant and solvent), cool to 0 °C.

  • Add aluminum trichloride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Step 3: Synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid

  • This step is identical to Step 4 in the Grignard-Addition Pathway. To the crude nitrile intermediate, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and adjust the pH to ~7 with a concentrated sodium hydroxide solution to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Comparative Analysis

FeatureRoute 1: Grignard-Addition PathwayRoute 2: Cyanohydrin-Friedel-Crafts Pathway
Starting Materials 4-Bromophenyl bromide, Mg, N-Boc-4-piperidoneN-Boc-4-piperidone, TMSCN, Bromobenzene, AlCl₃
Key Reactions Grignard Addition, Cyanation via CarbocationCyanohydrin Formation, Friedel-Crafts Alkylation
Reagent Sensitivity Grignard reagent is highly sensitive to moisture and protic solvents.TMSCN is toxic and moisture-sensitive. AlCl₃ is highly hygroscopic.
Scalability Generally scalable, but the handling of Grignard reagents on a large scale requires specialized equipment.Potentially more scalable due to fewer highly sensitive reagents, though the Friedel-Crafts reaction can have exotherm issues.
Atom Economy Moderate. The formation of the Grignard reagent has byproducts.Good. The key steps are additions and substitutions.
Potential Issues Incomplete Grignard formation, side reactions of the Grignard reagent.Regioselectivity of the Friedel-Crafts reaction (ortho vs. para), potential for polysubstitution.
Overall Yield Typically moderate to good, depending on the efficiency of each step.Can be high, but may require optimization of the Friedel-Crafts step.

Conclusion

Both the Grignard-Addition Pathway and the Cyanohydrin-Friedel-Crafts Pathway represent viable and effective strategies for the synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid.

Route 1 is a classic and well-understood approach that offers reliability. Its main challenge lies in the handling of the moisture-sensitive Grignard reagent.

Route 2 provides a compelling alternative that avoids the use of organometallic reagents. The success of this route hinges on the efficiency and selectivity of the Friedel-Crafts alkylation step.

The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the cost and availability of the reagents. For laboratories well-equipped to handle organometallic reactions, the Grignard route is a dependable choice. For those seeking to avoid such reagents or exploring alternative methodologies, the Cyanohydrin-Friedel-Crafts pathway offers a promising and potentially more scalable option. Both routes culminate in a robust hydrolysis/deprotection step to deliver the desired product, a valuable building block for further pharmaceutical development.

References

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023). Defense Technical Information Center. [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. [Link]

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A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 4-(4-Bromophenyl)piperidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold stands out as a "privileged" structure, integral to a wide array of approved pharmaceuticals targeting conditions from cancer to central nervous system disorders.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which can enhance a molecule's metabolic stability, facilitate transport across biological membranes, and improve overall pharmacokinetic profiles.[1] This guide focuses on a specific, promising class of these compounds: analogs of 4-(4-Bromophenyl)piperidine-4-carboxylic acid. This core structure has garnered attention for its potential in developing analgesics and neuropharmacological agents.[3]

This document provides a comprehensive framework for researchers and drug development professionals to assess the "drug-likeness" of novel analogs derived from this scaffold. We will delve into the critical physicochemical properties that govern a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, offering both the theoretical underpinnings and practical, step-by-step experimental protocols.

The Conceptual Framework: Why Drug-Likeness Matters

The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, a significant portion of which are related to poor pharmacokinetic properties.[4] Assessing drug-likeness early in the discovery pipeline is a critical de-risking strategy. It involves evaluating a molecule's physicochemical properties to predict its behavior in a biological system.[5] This proactive approach helps to identify and sideline compounds that are likely to fail due to issues like poor absorption or rapid metabolism, thereby conserving valuable resources.

Key pillars of this assessment are well-established principles like Lipinski's Rule of Five and Veber's Rules, which provide a foundational understanding of the attributes that favor oral bioavailability.[6][7][8][9]

  • Lipinski's Rule of Five: This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated logP (octanol-water partition coefficient) not exceeding 5.[7][10]

  • Veber's Rules: These guidelines emphasize the importance of molecular flexibility and polar surface area for good oral bioavailability.[11] Specifically, compounds with 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less are more likely to be well-absorbed orally.[11][12]

While these rules are invaluable, they are not absolute. The ultimate goal is to build a holistic understanding of a compound's properties through a combination of in silico predictions and robust experimental validation.

Comparative Analysis of 4-(4-Bromophenyl)piperidine-4-carboxylic Acid and its Analogs

To illustrate the practical application of these principles, let's consider the parent compound, 4-(4-Bromophenyl)piperidine-4-carboxylic acid, and a hypothetical set of its analogs. The following table summarizes key drug-likeness parameters, which can be predicted using various computational tools.

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)Rotatable BondsLipinski ViolationsVeber Violations
Parent Compound C12H14BrNO2299.152.52249.3200
Analog A (N-Methyl) C13H16BrNO2313.182.81249.3200
Analog B (Ester) C14H18BrNO2328.203.51238.3400
Analog C (Amide) C13H17BrN2O312.192.12272.4300
Analog D (Aryl Ether) C18H18BrNO3392.254.21358.6400

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would need to be calculated using validated software or determined experimentally.

This comparative data allows for a rapid initial assessment. For instance, all hypothetical analogs adhere to Lipinski's and Veber's rules, suggesting they possess a favorable foundational profile for oral bioavailability. However, subtle differences, such as the increased TPSA in Analog C, might warrant further investigation into its permeability.

The Methodologies: From In Silico Prediction to In Vitro Validation

A robust assessment of drug-likeness integrates computational predictions with experimental data. This dual approach provides a more accurate and reliable picture of a compound's potential.

In Silico ADMET Prediction

The initial step in assessing a library of new analogs often involves computational, or in silico, methods.[13] These approaches leverage machine learning models trained on large datasets of known drugs to predict a wide range of ADMET properties.[14][15]

Caption: A streamlined workflow for the computational assessment of drug-likeness.

Numerous open-access and commercial software platforms are available for these predictions.[13][16][17] It is advisable to use multiple tools and compare the results to identify the most probable predictions.[13]

Experimental Validation: Key In Vitro Assays

While in silico predictions are invaluable for high-throughput screening, experimental validation is non-negotiable for promising candidates. The two most critical experimental parameters to determine early on are solubility and permeability.[18][19]

Aqueous solubility is a prerequisite for absorption.[20] The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility.[21][22][23]

Protocol for Nephelometric Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[24]

  • Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations.

  • Mixing and Incubation: Thoroughly mix the contents and incubate at room temperature for a set period (e.g., 2 hours).[21]

  • Precipitation Measurement: Measure the amount of precipitate formed by detecting light scattering using a nephelometer.[21]

  • Data Analysis: Compare the light scattering of the test compound to that of known standards to determine its kinetic solubility.

The PAMPA assay is a non-cell-based, high-throughput method that models passive diffusion across the gastrointestinal tract.[25] It provides a good indication of a compound's ability to be absorbed.[26]

Protocol for PAMPA:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin) in an organic solvent (e.g., dodecane).[27]

  • Compound Preparation: Prepare a solution of the test compound (e.g., 10 µM) in an aqueous buffer (e.g., PBS, pH 7.4).[27]

  • Assay Setup: Add the compound solution to the donor plate wells. Place the donor plate into an acceptor plate containing fresh buffer.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours).[25][28]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[25][28]

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations.

Caption: A decision-making workflow for the experimental validation of drug-likeness.

Concluding Remarks

The assessment of drug-likeness is a multifaceted process that is crucial for the successful development of new therapeutic agents. By strategically combining in silico predictions with targeted in vitro experiments, researchers can make more informed decisions about which analogs of 4-(4-Bromophenyl)piperidine-4-carboxylic acid to advance in the drug discovery pipeline. This integrated approach not only enhances the probability of success but also optimizes the allocation of resources, ultimately accelerating the journey from the laboratory to the clinic. The 4-phenylpiperidine-4-carboxylic acid scaffold and its derivatives, including the bromo-substituted variant, serve as versatile precursors in the synthesis of a wide range of bioactive molecules, particularly in the development of analgesics and psychoactive agents.[29]

References

  • Kazmierski, W. M., et al. (2011). 4,4-Disubstituted piperidines as templates for novel CCR5 antagonists. Journal of Medicinal Chemistry, 54(11), 3756–3769.
  • Patel, K. (2014). Physicochemical properties of drug. SlideShare. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • DeGoey, D. A., et al. (2021). Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. ACS Medicinal Chemistry Letters, 12(5), 784–791.
  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 273, 116493.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.
  • Wikipedia. (2023). Lipinski's rule of five. Retrieved from [Link]

  • Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]

  • Scribd. (n.d.). Veber Rules for Oral Bioavailability. Retrieved from [Link]

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  • Badhan, R. K. S., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1057–1074.
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  • Lennernäs, H. (2007). Application of Method Suitability for Drug Permeability Classification. The AAPS Journal, 9(3), E327–E337.
  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Kypreou, E., et al. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 12(16), 1797–1810.
  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • ScienceDirect. (n.d.). Veber's rule. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]

  • Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved from [Link]

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  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

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  • ACS Publications. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
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  • IntechOpen. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Veber, D. F., et al. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties.
  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • ResearchGate. (2022).
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5655.
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  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

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A Senior Application Scientist's Guide to X-ray Crystallography of Substituted Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Imperative of 3D Structural Elucidation

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. It is a privileged scaffold found in over twenty classes of pharmaceuticals, ranging from anticancer agents to antipsychotics and analgesics.[1] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure. The precise orientation of substituents on the piperidine ring dictates how a molecule interacts with its biological target, influencing its potency, selectivity, and pharmacokinetic properties.

X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of these compounds. It provides high-resolution data on bond lengths, bond angles, and, most critically, the conformational preferences of the piperidine ring and its substituents. This guide offers a comparative analysis of crystallographic techniques, delves into the causality behind experimental choices, and provides field-proven solutions to common challenges encountered when working with substituted piperidine compounds.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized piperidine derivative to a refined crystal structure is a multi-step process that demands both precision and an understanding of the molecule's physicochemical properties. Each step presents a unique set of challenges and decision points that can significantly impact the final outcome.

Experimental Protocol: A Generalized Workflow
  • Material Purification: Begin with the highest purity material possible (>98%). Impurities can inhibit nucleation and disrupt crystal lattice formation. Recrystallization or chromatography are common purification methods.

  • Solubility Screening: Systematically test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane) to identify suitable candidates for crystallization.

  • Crystal Growth: Select a crystallization method based on the compound's properties. (See Comparative Analysis section below for a detailed breakdown). The goal is to achieve a state of slow supersaturation to encourage the growth of single, well-ordered crystals.

  • Crystal Harvesting and Mounting: Carefully select a crystal of suitable size (typically 0.1-0.3 mm) with well-defined faces and no visible defects. Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (e.g., 150 K) to prevent radiation damage and minimize thermal vibrations during data collection.[2][3][4]

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a diffractometer. Data is collected by rotating the crystal in the X-ray beam (commonly Mo Kα radiation) and recording the diffraction pattern on a detector.[2][4]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[4]

G cluster_prep Sample Preparation cluster_cryst Crystal Growth cluster_data Data Acquisition & Processing cluster_solve Structure Determination Purification Compound Purification (>98%) Solubility Solubility Screening Purification->Solubility Key for successful crystallization Crystallization Crystallization (Slow Supersaturation) Solubility->Crystallization Mounting Crystal Mounting & Cryo-Cooling Crystallization->Mounting DataCollection X-ray Data Collection Mounting->DataCollection Processing Data Processing & Scaling DataCollection->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalModel FinalModel Validation->FinalModel

Caption: Standard workflow for single-crystal X-ray crystallography.

Comparative Analysis of Crystallization Techniques for Piperidine Derivatives

The choice of crystallization method is the most critical variable in the crystallographic workflow. Substituted piperidines can range from stable, high-melting solids to oils or low-melting-point solids, necessitating a flexible approach. The ideal technique is one that slowly brings the solution to a state of minimal supersaturation, allowing for the formation of a single nucleation site followed by ordered crystal growth.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For...
Slow Evaporation Solvent is slowly removed from a near-saturated solution, increasing the concentration of the solute to the point of crystallization.Simple setup; does not require specialized equipment.Difficult to control the rate of evaporation; can lead to the formation of many small crystals or "crusting" at the edge of the vessel.Thermally stable, non-volatile compounds with moderate solubility.
Vapor Diffusion (Hanging/Sitting Drop) A drop containing the compound and a solvent is allowed to equilibrate with a larger reservoir of a precipitant (anti-solvent) in a sealed chamber. The precipitant slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.Requires very small amounts of material; allows for fine control over the rate of equilibration by varying solvent/precipitant ratios.More complex setup; susceptible to disturbance from vibrations.A wide range of compounds, especially those available in limited quantities, like many novel drug candidates.
In Situ Cooling/Freezing A liquid or low-melting-point compound is sealed in a capillary and cooled on the diffractometer until it solidifies. It may then be carefully annealed (partially melted and re-frozen) to form a single crystal.[2]The only viable method for many liquids or compounds that are unstable at room temperature. Allows for the study of different solid-state phases (polymorphs).[2][3]Requires specialized low-temperature equipment on the diffractometer; can be technically challenging to grow a high-quality single crystal from a polycrystalline powder.[2][3]Low-melting-point solids and liquids, such as unsubstituted piperidine (m.p. 264 K).[2]
Co-crystallization Two or more different molecules (e.g., the piperidine compound and a co-former) are crystallized together to form a new crystalline solid with a unique structure held together by non-covalent interactions.Can be highly effective for compounds that are difficult to crystallize on their own (e.g., oils or "gummy" solids). Allows for the engineering of crystal packing and physical properties.Requires screening of suitable co-formers; the resulting structure is of a multi-component system, not the pure compound.Piperidine derivatives with functional groups (e.g., carboxylic acids, amides) that can form robust hydrogen bonds with suitable co-formers.

Common Challenges and Field-Proven Solutions

Obtaining high-quality diffraction data from substituted piperidines can be complicated by several intrinsic and extrinsic factors. Anticipating these challenges is key to developing a robust experimental strategy.

  • Challenge 1: Conformational Flexibility & Disorder

    • The Problem: The piperidine ring itself is conformationally mobile, and flexible substituents (like ethyl or longer alkyl chains) can adopt multiple orientations within the crystal lattice. This leads to crystallographic disorder, where the electron density is "smeared" over multiple positions, complicating the refinement process. A disordered ethyl ester group has been observed in the structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.[5]

    • The Solution:

      • Cryo-cooling: Collecting data at low temperatures (100-150 K) is standard practice.[2][4] It significantly reduces atomic motion, often "freezing out" a single conformation and resolving disorder.

      • Refinement Modeling: If disorder persists, it can be modeled during refinement by assigning partial occupancies to the different atomic positions.

      • Solvent Choice: The polarity of the crystallization solvent can influence which conformation is favored in solution and, subsequently, in the solid state. Experiment with a variety of solvents.

  • Challenge 2: Polymorphism

    • The Problem: A single compound can crystallize in multiple different crystal forms, or polymorphs, each with distinct packing arrangements and physical properties. This was observed for piperidine itself, which exhibits a phase transformation at 239 K.[2]

    • The Solution:

      • Systematic Screening: Crystallize the compound under a wide range of conditions (different solvents, temperatures, and crystallization rates) to explore the polymorphic landscape.

      • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to detect phase transitions and identify the presence of different polymorphs.[2]

      • Seeding: Introducing a microcrystal of a known, desired polymorph into a supersaturated solution can promote the growth of that specific form.

  • Challenge 3: Weak Intermolecular Interactions

    • The Problem: While N-H containing piperidines can form strong hydrogen bonds, fully substituted (tertiary amine) derivatives may lack strong directional interactions.[3] This can lead to the formation of weakly bound crystals that are soft, diffract poorly, or grow as fine needles.

    • The Solution:

      • Co-crystallization: As mentioned previously, introducing a co-former can provide the strong, directional hydrogen bonds needed to form a robust, well-ordered lattice.

      • Salt Formation: If the piperidine nitrogen is basic, protonation with a suitable acid to form a piperidinium salt can introduce strong charge-assisted hydrogen bonds, dramatically improving crystallinity.[6]

G cluster_solutions Potential Solutions start Poor/No Crystals oil Oiling Out / Gummy Precipitate start->oil needles Fine Needles / Poor Diffraction start->needles slow_down Slow Down Crystallization Rate oil->slow_down Cause: Too rapid supersaturation change_solvent Change Solvent System oil->change_solvent Cause: High solubility co_crystal Attempt Co-crystallization / Salt Formation oil->co_crystal Cause: Lack of strong interactions needles->slow_down needles->change_solvent needles->co_crystal disorder Disorder in Structure cryo Collect Data at Lower Temperature disorder->cryo Cause: Thermal motion / conformational flexibility

Caption: Troubleshooting flowchart for common crystallization problems.

Interpreting the Structure: Confirming Conformation and Packing

Once a structure is solved and refined, the real scientific inquiry begins. The crystallographic model provides invaluable insights into the molecule's inherent structural preferences.

  • Ring Conformation: The vast majority of substituted piperidines adopt a stable chair conformation to minimize steric and torsional strain.[3][5] The key question is the orientation of the substituents:

    • Equatorial: Generally the most stable position for bulky substituents, as it minimizes unfavorable 1,3-diaxial interactions.

    • Axial: Smaller substituents or those capable of forming specific intramolecular interactions may occupy the axial position. The balance between these conformations is crucial for biological activity.[7]

  • Intermolecular Interactions and Crystal Packing: Analysis of the crystal packing reveals how molecules recognize each other in the solid state.

    • Hydrogen Bonds: For piperidines with N-H groups, N-H···N or N-H···O/N hydrogen bonds are often the primary drivers of the crystal packing, frequently forming chains or sheets.[3]

    • Weak Interactions: In the absence of strong donors, weaker C-H···O or C-H···π interactions become significant in directing the packing arrangement.[5]

    • Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying the full range of intermolecular contacts. It maps close contacts onto a 3D surface around the molecule, providing a clear picture of the dominant interactions driving crystal formation.[5][8]

G cluster_piperidine Piperidine Ring cluster_substituent Substituent 'R' cluster_conformation Resulting Conformation Piperidine Piperidine Core Substituent R Group Equatorial Equatorial (Favored) Substituent->Equatorial Bulky Group Axial Axial (Disfavored) Substituent->Axial Small Group / Specific Interaction Note1 Note1 Equatorial->Note1 Minimizes 1,3-Diaxial Strain Note2 Note2 Axial->Note2 Increases Steric Hindrance

Caption: Influence of substituent size on piperidine ring conformation.

References

  • D.S. Kruchinin, M.A. Yurovskaya, A.V. Karchava. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(11), 3584. Available at: [Link]

  • Parkin, A., & Coles, S. J. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219–227. Available at: [Link]

  • Soliman, S. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals, 11(1), 5. Available at: [Link]

  • Al-Warhi, T., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Materials, 16(22), 7153. Available at: [Link]

  • Kinfe, H. H., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1005–1013. Available at: [Link]

  • Parkin, A., & Coles, S. J. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219–227. Available at: [Link]

  • El-Faham, A., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 5(2), 1076-1087. Available at: [Link]

  • White, A. D., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8463–8473. Available at: [Link]

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride. As a brominated heterocyclic compound, this substance requires specific protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. The causality behind each procedural choice is explained to empower researchers with the knowledge to manage chemical waste responsibly and effectively.

Core Principle: Hazard Identification and Risk Mitigation

Understanding the chemical nature of 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride is fundamental to its safe management. The molecule's structure dictates its classification and subsequent disposal pathway.

  • Halogenated Organic Compound: The presence of a bromine atom on the phenyl ring classifies this substance as a halogenated organic compound.[1][2] This is the single most critical factor for its disposal, as halogenated wastes are treated differently than non-halogenated wastes due to the potential formation of corrosive and toxic byproducts during treatment.[3][4]

  • Piperidine Derivative: The piperidine ring is a common motif in pharmacologically active molecules. While specific toxicity data for this compound is limited, piperidine itself is a known irritant.[5] Therefore, the compound should be handled as a potential irritant to the skin, eyes, and respiratory system.[6][7][8]

  • Hydrochloride Salt: The hydrochloride form indicates it is a salt, typically a crystalline solid at room temperature. This form can make it an inhalation hazard if it becomes airborne dust.[9][10]

Based on these characteristics, the compound must be managed as a regulated hazardous waste .[2]

Summary of Hazard Information and Immediate Actions
Hazard ClassificationRequired Personal Protective Equipment (PPE)First Aid Measures
Halogenated Organic Waste Full PPE as specified below is required for handling.N/A
Skin Irritant Nitrile gloves, Lab coat.Immediately wash the affected area with plenty of soap and water; remove contaminated clothing.[9][10]
Serious Eye Irritant Chemical safety goggles or a face shield.[6]Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[7][10][11]
Respiratory Tract Irritant Use only in a well-ventilated area or a chemical fume hood to prevent dust formation.[8][9]Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[10][11]
Harmful if Swallowed Do not eat, drink, or smoke when handling.Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][12]

Operational Protocol: Waste Segregation and Containment

Proper segregation is the cornerstone of a safe and cost-effective waste management program. Mixing halogenated and non-halogenated waste streams results in the entire volume being classified and treated as the more hazardous (and more expensive) category.[4][13]

Step-by-Step Waste Collection Procedure:
  • Designate a Waste Container: Use only a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical and in good condition.

  • Labeling: The container label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride"

    • The primary hazard: "Irritant," "Halogenated Organic"

    • The accumulation start date.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from drains, heat sources, and incompatible chemicals. The container must be kept tightly closed except when adding waste.[9][11]

  • Transfer: When transferring the solid waste, use a spatula or scoop. Avoid any actions that could generate dust. If there is a risk of dust, perform the transfer within a chemical fume hood.

  • Documentation: Maintain a log sheet for the waste container, recording the amount of each chemical added.

Waste Segregation Decision Workflow

The following diagram outlines the critical decision-making process for segregating this chemical waste.

start Waste Generation (e.g., residual solid, contaminated wipes) chem_id Is the waste primarily 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride or its residue? start->chem_id collect Collect in a designated, leak-proof, and sealed container. chem_id->collect  Yes label_waste Label Container: 'HALOGENATED ORGANIC WASTE' List chemical name and hazards. collect->label_waste storage Store in designated Satellite Accumulation Area (SAA). Keep container closed. label_waste->storage vendor Arrange for pickup by a certified hazardous waste vendor. storage->vendor

Caption: Waste Segregation Decision Workflow

Contingency Planning: Spill Management

Accidental spills must be managed promptly and safely. Never wash this chemical down the drain, as this is a violation of environmental regulations and introduces hazardous substances into waterways.[9][14][15]

Procedure for Small Spills (Solid Material):
  • Ensure Safety: Alert others in the area. Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat).

  • Control Dust: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand) to prevent the powder from becoming airborne.

  • Collect Material: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[6][9]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.

  • Label and Dispose: Seal and label the container as described in the waste segregation protocol.

Procedure for Large Spills:
  • Evacuate: Evacuate the immediate area and alert your facility's safety officer or emergency response team.

  • Isolate: Close the doors to the affected area to prevent the spread of dust.

  • Ventilate: If it is safe to do so, increase ventilation to the area by opening a fume hood sash.

  • Await Response: Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained emergency personnel.

Final Disposal Pathway: Regulated Incineration

The accepted and required method for the final disposal of halogenated organic pharmaceutical waste is high-temperature incineration at a licensed hazardous waste facility.[1][16][17]

  • Why Incineration? Incineration provides complete thermal destruction of the organic molecule, breaking it down into simpler, inorganic compounds.[16] This process ensures that the chemical's potential pharmacological activity and toxicity are permanently eliminated. Leading health and environmental organizations, including the WHO and EPA, recommend incineration for pharmaceutical waste to prevent environmental contamination.[16][17]

  • The Role of a Certified Vendor: Laboratories must contract with a certified hazardous waste disposal vendor. This vendor is responsible for the legal transport of the waste and ensuring it is directed to a facility permitted to handle and incinerate halogenated organic materials. This is not a task that can be performed by laboratory staff.

Attempting any other disposal method, such as chemical neutralization in the lab or landfill disposal, is not compliant and poses significant safety and environmental risks.

References

  • MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. Safety Data Sheet.
  • Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Cole-Parmer.
  • Hazardous Waste Segregation. Bucknell University.
  • Piperidine-4-carboxylic acid - Safety Data Sheet. Apollo Scientific.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • SAFETY DATA SHEET - N-BOC-Piperidine-4-carboxylic acid. Fisher Scientific.
  • BD00821398 - Safety Data Sheet. BLD Pharmatech.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety.
  • Piperidine-4-carboxylic acid, N-CBZ protected - Safety Data Sheet. Synquest Labs.
  • Pharmaceutical Waste. Matthews Environmental Solutions.
  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
  • SAFETY DATA SHEET - 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate. Fisher Scientific.
  • Pharmaceutical Incinerators For Waste Disposal. Inciner8.
  • SAFETY DATA SHEET - 4-Bromophenylhydrazine hydrochloride. Fisher Scientific.
  • Piperidine - Acute Exposure Guideline Levels. National Center for Biotechnology Information.
  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P). Stericycle.
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency.

Sources

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